(S)-Venlafaxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904847 | |
| Record name | (S)-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-44-6 | |
| Record name | Venlafaxine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VENLAFAXINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FIM3PQD9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (S)-Venlafaxine on Serotonin Transporters
Audience: Researchers, scientists, and drug development professionals.
Abstract: Venlafaxine is a widely prescribed antidepressant medication classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It is administered as a racemic mixture of two enantiomers: (S)-Venlafaxine and (R)-Venlafaxine. These enantiomers possess distinct pharmacological profiles. This technical guide provides an in-depth examination of the mechanism of action of the (S)-enantiomer, focusing specifically on its interaction with the serotonin transporter (SERT). We will detail the molecular mechanism, present quantitative binding and inhibition data, outline key experimental protocols for its characterization, and visualize the relevant pathways and workflows.
Introduction to Venlafaxine and Stereoselectivity
Venlafaxine hydrochloride is a synthetic phenethylamine bicyclic derivative that exerts its antidepressant effects by inhibiting the reuptake of key neurotransmitters in the synaptic cleft.[1][2] It is marketed as a racemic mixture, containing equal parts of the (S)- and (R)-enantiomers.[3] Chirality plays a critical role in the pharmacology of venlafaxine, as the two enantiomers exhibit different affinities and selectivities for monoamine transporters.
Multiple studies indicate that the (S)-enantiomer of venlafaxine is more selective for the inhibition of the serotonin transporter (SERT), whereas the (R)-enantiomer is a more potent inhibitor of both serotonin and norepinephrine transporters (NET).[3][4] However, there are conflicting reports suggesting the (R)-enantiomer shows greater serotonin reuptake inhibition while the (S)-enantiomer inhibits both monoamines.[1] This guide will focus on the body of evidence supporting this compound's primary role as a selective SERT inhibitor.
Core Mechanism of Action at the Serotonin Transporter
The primary therapeutic action of this compound is the potent and selective inhibition of the serotonin transporter. SERT is a transmembrane protein located on the presynaptic neuron that is responsible for clearing serotonin from the synaptic cleft, thereby terminating its signal.[5]
The mechanism proceeds as follows:
-
This compound Binding: this compound binds to the central substrate-binding site of the SERT protein. This binding is competitive with serotonin but non-transportable.
-
Inhibition of Reuptake: By occupying the binding site, this compound locks the transporter in a conformation that prevents it from binding to and translocating serotonin from the synaptic cleft back into the presynaptic neuron.
-
Increased Synaptic Serotonin: The inhibition of reuptake leads to an accumulation of serotonin in the synaptic cleft.
-
Enhanced Neurotransmission: The elevated concentration of synaptic serotonin results in prolonged and enhanced activation of postsynaptic serotonin receptors, which is believed to mediate the downstream therapeutic effects in treating depressive and anxiety disorders.
Quantitative Analysis of Venlafaxine-SERT Interaction
The interaction between an inhibitor and its target transporter is quantified by two key parameters: binding affinity (Ki) and functional inhibition potency (IC50).
-
Binding Affinity (Ki): Represents the equilibrium dissociation constant of the inhibitor for the transporter. A lower Ki value indicates a higher binding affinity.
-
Inhibition Potency (IC50): The concentration of an inhibitor required to reduce the rate of serotonin reuptake by 50%.
While specific Ki values for the isolated (S)-enantiomer are not consistently reported in literature, extensive data exists for the racemic mixture, which is primarily driven by the enantiomers' affinity for SERT.
| Compound | Transporter | Species | Assay Type | Ki (nM) | Reference |
| (R/S)-Venlafaxine | SERT | Human | Radioligand Binding | 82 | [6][7][8][9] |
| (R/S)-Venlafaxine | SERT | Rat | Radioligand Binding | 74 | [10] |
| (R/S)-Venlafaxine | NET | Human | Radioligand Binding | 2480 | [6][7][8][9] |
The data clearly demonstrates that racemic venlafaxine has a roughly 30-fold higher affinity for the serotonin transporter compared to the norepinephrine transporter.[5][6][7] This selectivity for SERT is a key feature of its pharmacology, especially at lower therapeutic doses.[11][12]
Experimental Protocols for Characterizing SERT Inhibition
The quantitative data presented above are derived from standardized in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.
Radioligand Binding Affinity Assay
This assay measures the direct competition of a test compound (e.g., this compound) with a radiolabeled ligand that has a high affinity for SERT (e.g., [3H]citalopram).
Protocol:
-
Preparation of Biological Material:
-
Homogenize brain tissue (e.g., rat cortex) or use membranes from cultured cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT).
-
Centrifuge the homogenate to pellet the membranes and wash several times in an appropriate buffer (e.g., Tris-HCl) to remove endogenous substances.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed concentration of the radioligand (e.g., [3H]citalopram) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a high concentration of a known SERT inhibitor (e.g., paroxetine) to a separate set of wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation & Termination:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value from the resulting sigmoidal curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin ([3H]5-HT) into synaptosomes or cells expressing SERT.
Protocol:
-
Preparation of Biological Material:
-
Synaptosomes: Prepare synaptosomes (resealed nerve terminals) from fresh brain tissue (e.g., rat striatum or cortex) by homogenization in a sucrose buffer followed by differential centrifugation.[14][15] Resuspend the final P2 pellet (crude synaptosomal fraction) in an appropriate physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Cell Lines: Alternatively, use cultured cells endogenously expressing or transfected with SERT (e.g., JAR or HEK293 cells).[16]
-
-
Pre-incubation:
-
Aliquot the synaptosome or cell suspension into a multi-well plate.
-
Add increasing concentrations of the test compound (this compound) and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Uptake Reaction:
-
Initiate serotonin uptake by adding a fixed concentration of [3H]serotonin.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of transport.
-
To determine non-specific uptake, run a parallel set of reactions at 4°C or in the presence of a high concentration of a potent SERT inhibitor.
-
-
Termination and Quantification:
-
Data Analysis:
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percent inhibition of specific uptake versus the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Stereoselectivity and Overall Pharmacological Profile
As previously mentioned, the enantiomers of venlafaxine have distinct pharmacological targets. This stereoselectivity is crucial to understanding the drug's overall dose-dependent mechanism of action.
-
This compound: Exhibits a more selective inhibitory action on the serotonin transporter (SERT).[3][4]
-
(R)-Venlafaxine: Acts as a dual inhibitor, potently blocking both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4]
This differential activity means that at lower clinical doses, the pharmacological effect of racemic venlafaxine is dominated by the SERT inhibition from both enantiomers. As the dose increases, the NET inhibition by the (R)-enantiomer becomes more clinically significant, conferring the dual-action SNRI profile upon the drug.[11][12]
Conclusion
The (S)-enantiomer of venlafaxine is a potent and selective inhibitor of the serotonin transporter. Its mechanism of action involves competitive binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, leading to enhanced serotonergic neurotransmission. This action is a fundamental component of the overall therapeutic effect of racemic venlafaxine. Understanding the specific contribution of this compound is critical for drug development professionals and researchers investigating the nuanced pharmacology of antidepressants and the structure-activity relationships of monoamine transporter inhibitors. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this and similar compounds.
References
- 1. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venlafaxine Tablets, USP [nctr-crs.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-Venlafaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine, a widely prescribed antidepressant, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exists as a racemic mixture of two enantiomers: (S)-venlafaxine and (R)-venlafaxine. While the racemate is used clinically, the individual enantiomers exhibit distinct pharmacological properties. This technical guide provides an in-depth examination of the pharmacological profile of the (S)-enantiomer of venlafaxine, focusing on its receptor and transporter interactions, pharmacokinetic properties, and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Pharmacological Profile
The (S)-enantiomer of venlafaxine is primarily a potent and selective serotonin reuptake inhibitor (SSRI).[1] Its pharmacological activity is characterized by a significantly higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). This selectivity distinguishes it from its counterpart, the (R)-enantiomer, which inhibits the reuptake of both serotonin and norepinephrine.[1]
Transporter Binding Affinity and Reuptake Inhibition
The differential affinity of venlafaxine enantiomers for monoamine transporters is a key aspect of their pharmacology. While specific Ki or IC50 values for the (S)-enantiomer are not consistently reported across publicly available literature, studies on the racemic mixture indicate a much greater potency for SERT. For the racemate, the inhibition constant (Ki) for SERT is approximately 82 nM, whereas for NET it is significantly higher at about 2480 nM, indicating a roughly 30-fold selectivity for the serotonin transporter.[2][3] It is widely acknowledged that this pronounced selectivity for SERT is predominantly attributed to the (S)-enantiomer.[1]
At lower therapeutic doses of the racemic mixture (e.g., 75-150 mg/day), venlafaxine functions primarily as a serotonin reuptake inhibitor, a characteristic mainly driven by the action of this compound.[4] Significant inhibition of norepinephrine reuptake is generally observed at higher doses (≥225 mg/day), which is attributed to the increasing contribution of the (R)-enantiomer.[4]
Table 1: Transporter Affinity of Racemic Venlafaxine
| Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 82 | [2][3] |
| Norepinephrine Transporter (NET) | 2480 | [2][3] |
Note: Data represents the racemic mixture. The high affinity for SERT is primarily attributed to the (S)-enantiomer.
Pharmacokinetics
The pharmacokinetic profile of venlafaxine is characterized by stereoselectivity, particularly in its metabolism. Following oral administration, plasma concentrations of this compound are consistently higher than those of (R)-venlafaxine. This is primarily due to the stereoselective first-pass metabolism of the (R)-enantiomer.
The elimination half-life of racemic venlafaxine is approximately 5 ± 2 hours for the immediate-release formulation.[3] The major active metabolite, O-desmethylvenlafaxine (ODV), has a longer half-life of about 11 ± 2 hours.[5]
Table 2: Pharmacokinetic Parameters of Venlafaxine Enantiomers
| Parameter | This compound | (R)-Venlafaxine | Reference |
| Oral Clearance (Extensive Metabolizers) | Higher Plasma Concentrations | Lower Plasma Concentrations | |
| Oral Clearance (Poor Metabolizers) | Less Affected | Significantly Reduced | |
| Half-life (Racemate) | ~5 hours (Immediate Release) | ~5 hours (Immediate Release) | [3] |
Note: Specific clearance and volume of distribution values for the individual enantiomers are not consistently available. The table reflects the qualitative differences observed in pharmacokinetic studies.
Metabolism and Signaling Pathway
The primary metabolic pathway for venlafaxine is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] This metabolic step is highly stereoselective, with a preference for the (R)-enantiomer.[6] Consequently, individuals with normal CYP2D6 activity (extensive metabolizers) will have lower plasma concentrations of (R)-venlafaxine and higher concentrations of (R)-ODV compared to this compound and (S)-ODV. In individuals with reduced CYP2D6 function (poor metabolizers), the metabolism of the (R)-enantiomer is significantly impaired, leading to a more balanced ratio of the enantiomers in plasma, though total drug exposure is increased.
A minor metabolic pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), which is catalyzed by CYP3A4 and CYP2C19.[7]
The therapeutic effects of this compound are mediated by its inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Experimental Protocols
Enantioselective Quantification of Venlafaxine in Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of (S)- and (R)-venlafaxine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of venlafaxine) and a buffer (e.g., phosphate buffer, pH 6.0). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with a stronger organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. Chromatographic Separation
-
Column: Use a chiral column (e.g., a polysaccharide-based chiral stationary phase) capable of separating the enantiomers.
-
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used. The exact composition should be optimized for the specific column.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
3. Mass Spectrometric Detection
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound, (R)-venlafaxine, and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of the enantiomers and the internal standard to quantify the analytes in the plasma samples.
In Vitro Neurotransmitter Transporter Uptake Assay
This protocol describes a general method for assessing the inhibition of serotonin reuptake by this compound in a cell-based assay.
1. Cell Culture
-
Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.
-
Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.
2. Assay Procedure
-
Plating: Seed the hSERT-expressing cells into a 96-well microplate and allow them to adhere overnight.
-
Washing: Gently wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add a solution containing a radiolabeled substrate for SERT (e.g., [³H]-serotonin) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate Specific Uptake: Subtract the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.
-
Determine IC50: Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The (S)-enantiomer of venlafaxine is a selective serotonin reuptake inhibitor, and this property is central to its pharmacological profile. Its stereoselective metabolism by CYP2D6 results in higher plasma concentrations compared to the (R)-enantiomer, a crucial consideration in clinical pharmacology and drug development. While precise quantitative data for the binding affinity of the (S)-enantiomer alone remains elusive in publicly accessible literature, the data from the racemic mixture strongly supports its primary action at the serotonin transporter. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other chiral compounds. This in-depth guide serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of the nuanced pharmacology of venlafaxine's enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
(S)-Venlafaxine's Binding Affinity for SERT vs. NET: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the binding affinity of the (S)-enantiomer of venlafaxine for the serotonin transporter (SERT) and the norepinephrine transporter (NET). It includes quantitative data for the racemic mixture, qualitative distinctions of the enantiomers, detailed experimental protocols, and visualizations of key processes.
Introduction
Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder and other mood disorders. It is administered as a racemic mixture of (S)- and (R)-enantiomers. The two enantiomers exhibit distinct pharmacological activities. The (S)-enantiomer is understood to be more selective for the serotonin transporter (SERT), while the (R)-enantiomer inhibits both SERT and the norepinephrine transporter (NET).[1] This differential affinity is critical for understanding the dose-dependent clinical effects of venlafaxine, where serotonergic effects are observed at lower doses and noradrenergic effects become more prominent at higher doses.[2][3] This guide synthesizes the available binding affinity data, outlines the methodologies used for its determination, and illustrates the associated molecular interactions.
Quantitative Binding Affinity Data
Table 1: Racemic Venlafaxine Binding Affinity for Human SERT and NET
| Target Transporter | Binding Parameter | Value (nM) | Radioligand Used | System | Reference |
| SERT (Serotonin Transporter) | Kᵢ | 82 | [³H]Paroxetine | Human Transporter | [4][5] |
| NET (Norepinephrine Transporter) | Kᵢ | 2480 | [³H]Nisoxetine | Human Transporter | [4][5] |
Data Interpretation:
The data clearly demonstrates that racemic venlafaxine has a significantly higher affinity for SERT compared to NET, with a selectivity ratio of approximately 30-fold.[4][5] This supports the clinical observation that venlafaxine functions primarily as a serotonin reuptake inhibitor at lower therapeutic doses.[2] The inhibition of NET generally requires higher plasma concentrations of the drug.[3]
Qualitative studies have further elucidated the roles of the individual enantiomers, indicating that (S)-venlafaxine is the more selective inhibitor of serotonin reuptake.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of Kᵢ values for transporter binding affinity is predominantly achieved through in vitro competitive radioligand binding assays.
Objective: To determine the affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from its target transporter (SERT or NET).
3.1. Materials
-
Membrane Preparations: Homogenates from cells (e.g., HEK293) stably expressing the recombinant human SERT or NET, or from brain tissue (e.g., rat brain membranes).[6]
-
Radioligands:
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., citalopram for SERT, desipramine for NET) to saturate the transporters and measure non-specific binding.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Detection System: A liquid scintillation counter to quantify radioactivity.
3.2. Procedure
-
Incubation: Membrane preparations are incubated in multi-well plates with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
3.3. Data Analysis
-
The raw counts are used to calculate the amount of specifically bound radioligand at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Mandatory Visualizations
4.1. Experimental Workflow Diagram
Caption: A diagram illustrating the key steps in a radioligand binding assay.
4.2. Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. preskorn.com [preskorn.com]
- 3. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (S)-Venlafaxine Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (S)-Venlafaxine, an active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The document details its primary mechanism of action, presents quantitative data on its binding affinity, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.
Introduction
This compound is the S-enantiomer of the widely prescribed antidepressant venlafaxine. While venlafaxine is a dual reuptake inhibitor of both serotonin (5-HT) and norepinephrine (NE), the (S)-enantiomer exhibits a higher selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). This selectivity profile suggests that this compound's primary mechanism of action at therapeutic concentrations is the inhibition of serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs). A thorough in vitro characterization is crucial for understanding its pharmacological profile and for the development of novel therapeutics.
Quantitative Data: Binding Affinity
The following table summarizes the in vitro binding affinities of venlafaxine for the human serotonin and norepinephrine transporters. It is important to note that much of the publicly available data is for the racemic mixture of venlafaxine. However, it is established that the (S)-enantiomer possesses greater selectivity for SERT.
| Compound | Transporter | Kᵢ (nM) | Reference |
| Venlafaxine (racemic) | Human SERT | 82 | [1] |
| Venlafaxine (racemic) | Human NET | 2480 | [1] |
Experimental Protocols
Radioligand Binding Assay for SERT
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the serotonin transporter using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)
-
Radioligand: [³H]Citalopram (a high-affinity ligand for SERT)
-
This compound stock solution
-
Non-specific binding control: Fluoxetine (10 µM)
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold membrane preparation buffer and centrifuge again.
-
Resuspend the pellet in fresh membrane preparation buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (membrane preparation) in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Citalopram (at a final concentration near its Kₑ), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of fluoxetine (10 µM), 50 µL of [³H]Citalopram, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]Citalopram, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Citalopram) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Serotonin Uptake Assay in Synaptosomes
This protocol measures the functional inhibition of serotonin uptake by this compound in rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]Serotonin (5-HT)
-
This compound stock solution
-
Non-specific uptake control: Fluoxetine (10 µM)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding [³H]5-HT (at a final concentration near its Kₘ for SERT).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by three washes with ice-cold KRH buffer.
-
Determine non-specific uptake in the presence of a high concentration of fluoxetine.
-
-
Quantification and Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value for this compound's inhibition of serotonin uptake.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows for its in vitro characterization.
Caption: Signaling pathway of this compound's SERT inhibition.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the serotonin uptake assay.
References
Neurochemical Effects of (S)-Venlafaxine in the Prefrontal Cortex: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-Venlafaxine, also known as desvenlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exerts significant neurochemical effects within the prefrontal cortex (PFC), a brain region critically involved in mood regulation and cognitive function. This technical guide provides a comprehensive overview of the preclinical data detailing the interactions of this compound with key monoamine transporters and its subsequent impact on extracellular neurotransmitter levels in the PFC. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of antidepressant therapeutics.
Introduction
This compound is the major active metabolite of venlafaxine and functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] Its therapeutic efficacy in the treatment of major depressive disorder is attributed to the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system.[2] The prefrontal cortex, with its dense innervation of serotonin and norepinephrine pathways, is a key target for the action of this compound. Furthermore, due to the relatively low expression of dopamine transporters (DAT) in the PFC, the inhibition of NET by this compound can also lead to an increase in extracellular dopamine levels.[3] This guide will delve into the quantitative aspects of these neurochemical effects and the experimental methodologies used to elucidate them.
Data Presentation: Quantitative Neurochemical Effects
The following tables summarize the key quantitative data regarding the interaction of this compound with monoamine transporters and its effect on extracellular neurotransmitter concentrations.
Table 1: In Vitro Transporter Binding Affinities and Uptake Inhibition of this compound
| Transporter | Parameter | Value (nM) | Species | Reference |
| Human Serotonin Transporter (hSERT) | K_i | 40.2 ± 1.6 | Human | [4][5] |
| Human Norepinephrine Transporter (hNET) | K_i | 558.4 ± 121.6 | Human | [4][5] |
| Human Dopamine Transporter (hDAT) | % Inhibition @ 100 µM | 62% | Human | [4][5] |
| Human Serotonin Transporter (hSERT) | IC_50 | 47.3 ± 19.4 | Human | [4][5] |
| Human Norepinephrine Transporter (hNET) | IC_50 | 531.3 ± 113.0 | Human | [4][5] |
Table 2: In Vivo Effects of Venlafaxine and this compound on Extracellular Neurotransmitter Levels
| Compound | Brain Region | Neurotransmitter | % Increase from Baseline (Mean) | Species | Dose | Notes | Reference |
| Venlafaxine | Frontal Cortex | Serotonin | ~400% | Mouse | 8 mg/kg | ||
| Venlafaxine | Frontal Cortex | Norepinephrine | ~140% | Mouse | 8 mg/kg | ||
| Venlafaxine | Prefrontal Cortex | Serotonin, Norepinephrine, Dopamine | Increased | Mouse | Qualitative data | [6] | |
| This compound | Hypothalamus | Serotonin | 225% | Ovariectomized Rat | 30 mg/kg | Co-administered with a 5-HT_1A_ antagonist | [7] |
| This compound | Hypothalamus | Norepinephrine | 44% | Ovariectomized Rat | 30 mg/kg | Co-administered with a 5-HT_1A_ antagonist | [7] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of SERT and NET. In the prefrontal cortex, this leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby enhancing postsynaptic receptor signaling. The increase in dopamine is a secondary effect resulting from the reuptake of dopamine by NET in this brain region.
Caption: Mechanism of this compound in the Prefrontal Cortex.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Microdialysis for Measurement of Extracellular Neurotransmitters
This protocol describes the general procedure for measuring changes in extracellular serotonin, norepinephrine, and dopamine in the prefrontal cortex of rodents following this compound administration.
Caption: Experimental Workflow for In Vivo Microdialysis.
Protocol Steps:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the medial prefrontal cortex.
-
Recovery: Animals are allowed to recover for several days post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Administration Sample Collection: Dialysate collection continues for a defined period post-injection.
-
Sample Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.
Radioligand Binding Assays for Transporter Affinity
This protocol outlines the procedure for determining the binding affinity (K_i) of this compound for SERT and NET using a competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
Protocol Steps:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are prepared.
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
This protocol describes the method for determining the potency of this compound to inhibit the uptake of serotonin and norepinephrine into cells expressing the respective transporters.
Protocol Steps:
-
Cell Culture: Cells stably expressing hSERT or hNET are cultured to confluence in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound or vehicle.
-
Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine).
-
Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.
-
Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radiolabeled neurotransmitter taken up is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC_50) is determined.
Conclusion
This compound is a potent inhibitor of both serotonin and norepinephrine transporters, with a higher affinity for SERT. In the prefrontal cortex, its action leads to a significant increase in the extracellular levels of these neurotransmitters. Additionally, by inhibiting NET, this compound indirectly increases the availability of dopamine in this brain region. These neurochemical effects are believed to underlie its therapeutic efficacy in the treatment of major depressive disorder. The experimental protocols detailed in this guide provide a framework for the continued investigation of the neuropharmacological properties of this compound and other novel antidepressant compounds.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of acute and chronic administration of venlafaxine and desipramine on extracellular monoamine levels in the mouse prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Insights on the cognitive enhancement effect of desvenlafaxine in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Efficacy of (S)-Venlafaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Venlafaxine, one of the two enantiomers of the widely prescribed antidepressant venlafaxine, exhibits a distinct preclinical pharmacological profile. While venlafaxine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI), emerging evidence from early preclinical studies indicates that the (S)-enantiomer acts as a more selective serotonin reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the foundational preclinical in vitro and in vivo studies that have characterized the efficacy of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, experimental validation, and underlying signaling pathways. This document synthesizes quantitative data into comparative tables, outlines detailed experimental methodologies, and employs visualizations to elucidate complex biological processes.
Introduction
Venlafaxine is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] These enantiomers, while structurally similar, display different pharmacological activities.[1][3] Preclinical evidence suggests that the (S)-form of venlafaxine is a more selective inhibitor of serotonin reuptake, whereas the (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake.[1] This distinction is critical for understanding the dose-dependent effects of the parent compound and for the potential development of enantiomer-specific therapeutics. This guide focuses on the early preclinical data that helps to elucidate the specific contributions of the (S)-enantiomer to the overall efficacy of venlafaxine.
In Vitro Efficacy
Early in vitro studies have been instrumental in defining the binding affinity and reuptake inhibition profile of venlafaxine and its enantiomers at key monoamine transporters.
Monoamine Transporter Binding Affinities
Radioligand binding assays are crucial for determining the affinity of a compound for its molecular targets. The following table summarizes the binding affinities (Ki) of racemic venlafaxine for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). While specific Ki values for this compound are not consistently reported in publicly available early preclinical literature, it is widely acknowledged that the (S)-enantiomer possesses a higher selectivity for SERT.
Table 1: Binding Affinities (Ki, nM) of Racemic Venlafaxine for Human Monoamine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |
| Racemic Venlafaxine | 82 | 2480 | Not widely reported | [4][5][6] |
Note: Lower Ki values indicate higher binding affinity.
Monoamine Reuptake Inhibition
In vitro reuptake assays measure the functional ability of a compound to inhibit the transport of neurotransmitters into synaptosomes or cells expressing the respective transporters. These studies confirm the dual-action mechanism of racemic venlafaxine, with a more potent inhibition of serotonin reuptake, a characteristic primarily attributed to the (S)-enantiomer.
Table 2: In Vitro Reuptake Inhibition (IC50, nM) of Racemic Venlafaxine
| Compound | Serotonin Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) | Dopamine Reuptake Inhibition | Reference |
| Racemic Venlafaxine | Moderate Affinity | Very Low Affinity | Weak Inhibitor | [7][8] |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific transporter (e.g., SERT, NET).
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (this compound or racemic venlafaxine).
-
Non-specific binding control (e.g., a high concentration of a known potent inhibitor).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
A parallel set of incubations is performed in the presence of the non-specific binding control to determine the amount of non-specific binding.
-
The incubation is carried out at a specific temperature and for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Efficacy
Preclinical animal models are essential for evaluating the antidepressant-like effects of a compound in a living organism. These studies provide insights into the behavioral and neurochemical effects of this compound.
Animal Models of Depression
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect. Racemic venlafaxine has been shown to be active in the mouse forced swim test at various doses.[9]
Table 3: Effect of Racemic Venlafaxine in the Mouse Forced Swim Test
| Compound | Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| Racemic Venlafaxine | 4, 8 | s.c. | Significant reduction | [10] |
| Racemic Venlafaxine | 8, 16, 32, 64 | Not specified | Active | [9] |
The marble burying test is a model of anxiety and obsessive-compulsive-like behavior. A reduction in the number of marbles buried suggests anxiolytic or anti-compulsive effects. Racemic venlafaxine has been shown to reverse the burying behavior of mice in a novel environment.[11]
Neurochemical Effects
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmission. Studies with racemic venlafaxine have demonstrated a dose-dependent increase in extracellular serotonin and norepinephrine levels.
Experimental Protocol: Mouse Forced Swim Test
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Male mice (species and strain to be specified).
-
Test compound (this compound or racemic venlafaxine) dissolved in a suitable vehicle.
-
Vehicle control.
-
Positive control (e.g., imipramine).
-
Glass or Plexiglas cylinders (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10-15 cm.[10][12]
-
Video recording equipment.
-
Stopwatches.
Procedure:
-
Mice are randomly assigned to treatment groups (vehicle, positive control, and different doses of the test compound).
-
The test compound, vehicle, or positive control is administered via a specified route (e.g., intraperitoneally, orally, or subcutaneously) at a defined time before the test (e.g., 30 or 60 minutes).[10]
-
Each mouse is individually placed into a cylinder of water for a 6-minute session.[10][13]
-
The behavior of the mouse is typically recorded for the entire duration, with the last 4 minutes of the session being analyzed.[10][13]
-
An observer, who is blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[12]
-
The duration of immobility is compared between the different treatment groups. A statistically significant decrease in immobility time in the test compound group compared to the vehicle group indicates an antidepressant-like effect.
-
After the test, mice are removed from the water, dried, and returned to their home cages.[12]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT). This leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Serotonergic Pathway
Experimental Workflow: In Vivo Microdialysis
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a selective serotonin reuptake inhibitor. This selectivity distinguishes it from its (R)-enantiomer and the racemic mixture, which also possess norepinephrine reuptake inhibitory properties. While early studies on racemic venlafaxine provide a foundational understanding, there is a clear need for more dedicated preclinical research on the isolated (S)-enantiomer.
Future studies should focus on:
-
Quantitative In Vitro Profiling: Determining the precise Ki and IC50 values of this compound at human monoamine transporters to confirm its selectivity profile.
-
In Vivo Behavioral Pharmacology: Conducting head-to-head comparisons of the antidepressant and anxiolytic effects of this compound, (R)-Venlafaxine, and the racemic mixture in a battery of animal models.
-
Neurochemical and Electrophysiological Studies: Utilizing techniques like in vivo microdialysis and electrophysiology to delineate the specific effects of this compound on serotonergic neuron firing and neurotransmitter release in key brain regions.
-
Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers to understand potential stereoselective pharmacokinetics.
Conclusion
Early preclinical studies have established the foundation for understanding the efficacy of this compound as a selective serotonin reuptake inhibitor. The data from in vitro binding and reuptake assays, coupled with in vivo behavioral models using the racemic mixture, point towards a distinct pharmacological profile for the (S)-enantiomer. This technical guide has summarized the key findings and experimental approaches in this area. Further targeted research on the isolated (S)-enantiomer is warranted to fully elucidate its therapeutic potential and to inform the development of next-generation antidepressants with improved efficacy and tolerability profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent noradrenergic and serotonergic properties of venlafaxine in animal models indicative of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Forced swimming test (FST) [bio-protocol.org]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)- and (R)-Venlafaxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine is a potent antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class, widely prescribed for the treatment of major depressive and anxiety disorders.[1] It is a chiral compound and is administered as a racemic mixture of its two enantiomers: (S)-(+)-Venlafaxine and (R)-(-)-Venlafaxine. The enantiomers of venlafaxine exhibit distinct pharmacological profiles.[2] The (R)-enantiomer is a potent inhibitor of both serotonin and noradrenaline reuptake, whereas the (S)-enantiomer is more selective for serotonin reuptake.[1][2][3][4]
Given these stereoselective pharmacological activities, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiopure formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[5][6] This application note provides a detailed protocol for a simple, rapid, and robust normal-phase HPLC method for the baseline separation of (S)- and (R)-Venlafaxine enantiomers.
Principle of Separation
This method utilizes a chiral stationary phase (CSP) based on an immobilized polysaccharide derivative (amylose). The separation principle relies on the differential interaction between the venlafaxine enantiomers and the chiral selector of the CSP. The distinct spatial arrangement of the chiral centers on the stationary phase leads to the formation of transient, diastereomeric complexes with the enantiomers, which have different binding energies. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation. The use of a non-polar mobile phase (normal-phase chromatography) enhances these specific interactions, leading to effective resolution.
Caption: Logical relationship of key components in the chiral separation process.
Experimental Protocol
This protocol is based on a validated normal-phase Ultra-Fast Liquid Chromatography (NP-UFLC) method.[1]
Instrumentation and Materials
-
HPLC System: An HPLC or UFLC system equipped with a pump, autosampler, column oven (optional), and a UV detector.
-
Chiral Column: Lux® Amylose-2 [Amylose tris(5-chloro-2-methylphenylcarbamate)] (150 x 4.0 mm, 5 µm particle size).
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Isopropanol (HPLC grade)
-
Venlafaxine Hydrochloride reference standard
-
Chromatographic Conditions
| Parameter | Setting |
| Chiral Column | Lux Amylose-2 (150 x 4.0 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol (97:3 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Standard Stock Solution (100 µg/mL):
-
Working Standard Solutions (5-30 µg/mL):
-
Prepare a series of working standard solutions by diluting the stock solution with isopropanol to achieve concentrations within the desired range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1] These are used for establishing linearity.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the chiral HPLC analysis.
Data and Results
The method provides excellent separation and system suitability parameters. The quantitative data from the method validation are summarized below.[1]
Table 1: System Suitability and Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 4.1 ± 0.2 min | 4.8 ± 0.3 min |
| Tailing Factor (T_f) | 1.1 | 0.8 |
| Theoretical Plates (N) | 9175 | 6894 |
| Resolution (R_s) | \multicolumn{2}{c | }{3.664} |
| Linearity Range | \multicolumn{2}{c | }{5 - 30 µg/mL} |
Method Development Considerations
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds. The Lux Amylose-2 column demonstrates strong enantiorecognition for venlafaxine.
-
Mobile Phase Modifier: Venlafaxine is a basic compound. The addition of a small amount of a basic modifier like Diethylamine (DEA) to the mobile phase is critical for obtaining sharp, symmetrical peaks and improving resolution by minimizing undesirable interactions with residual silanols on the silica support.
-
Solvent Composition: The ratio of n-Hexane (non-polar) to Ethanol (polar modifier) is a key parameter for adjusting retention and resolution. A lower percentage of ethanol generally leads to longer retention times and may improve resolution, while a higher percentage will decrease retention times. The 97:3 (v/v) ratio provides an optimal balance for this separation.[1]
Conclusion
The described normal-phase HPLC method provides a simple, rapid, and reliable approach for the baseline separation of (S)- and (R)-Venlafaxine enantiomers.[1] The method exhibits excellent system suitability parameters, including high resolution and theoretical plates, making it suitable for routine quality control analysis of venlafaxine in bulk drug substances and pharmaceutical formulations. The detailed protocol and workflow diagrams serve as a practical guide for researchers and scientists in the field.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Application Note: A High-Yield, Stereoselective Protocol for the Synthesis of (S)-Venlafaxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological profiles. The (S)-enantiomer is a more selective serotonin reuptake inhibitor, while the (R)-enantiomer inhibits norepinephrine reuptake.[1] The development of stereoselective synthetic routes to obtain enantiomerically pure forms of Venlafaxine is of significant interest for investigating the distinct therapeutic effects and potentially improved side-effect profiles of the individual enantiomers.
This application note details a robust, protecting-group-free protocol for the asymmetric synthesis of (S)-Venlafaxine. The key strategic step is a Sharpless asymmetric epoxidation, which establishes the chiral center with high enantiomeric excess. The overall process is efficient, achieving a high yield and exceptional enantiomeric purity (>99% ee).[2]
Overall Synthetic Workflow
The synthesis begins with the homologation of cyclohexanone and proceeds through a five-step sequence involving a stereoselective epoxidation to produce the target this compound.
Caption: Overall workflow for the stereoselective synthesis of this compound.
Experimental Protocols
This protocol is adapted from a patented, protecting-group-free synthesis method.[2]
Materials and Reagents
-
Cyclohexanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Aqueous dimethylamine solution (40%)
-
p-Methoxyphenyl magnesium bromide
-
Copper (I) iodide (CuI)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Step 1: Synthesis of α,β-Unsaturated Ester
-
To a stirred suspension of NaH in dry toluene, add triethyl phosphonoacetate dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add cyclohexanone dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α,β-unsaturated ester.
Step 2: Selective Reduction to Allyl Alcohol
-
Dissolve the α,β-unsaturated ester from Step 1 in dry THF.
-
Cool the solution to 0 °C.
-
Add Red-Al solution dropwise while maintaining the temperature.
-
Stir the reaction at room temperature for 4-6 hours.
-
Cool the mixture to 0 °C and quench sequentially with water and 15% NaOH solution.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the allyl alcohol.
Step 3: Sharpless Asymmetric Epoxidation to (S)-Chiral Epoxide
This step is critical for establishing the stereochemistry of the final product.
-
Add Ti(OⁱPr)₄ to a solution of (+)-Diethyl L-tartrate in dry DCM at -20 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the allyl alcohol from Step 2 to the catalyst mixture.
-
Add TBHP (in decane) dropwise, maintaining the temperature between -20 °C and -25 °C.
-
Stir the reaction mixture at this temperature for 10-12 hours.
-
Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the (S)-chiral epoxide.
Caption: The key Sharpless Asymmetric Epoxidation step.
Step 4: Synthesis of Chiral Epoxy Amine
-
Dissolve the (S)-chiral epoxide from Step 3 in dry DCM and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the mixture at 0 °C for 1 hour to form the crude mesylate.
-
Transfer the crude mesylate mixture directly into a 40% aqueous dimethylamine solution at room temperature.
-
Stir vigorously for 4-5 hours.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the chiral epoxy amine.
Step 5: Grignard Reaction and Formation of this compound
-
Prepare the Grignard reagent by reacting p-bromoanisole with magnesium in dry THF.
-
In a separate flask, suspend CuI in dry THF and cool to -30 °C.
-
Add the freshly prepared p-methoxyphenyl magnesium bromide to the CuI suspension to form the Gilman reagent in situ.
-
Add a solution of the chiral epoxy amine from Step 4 in THF to the Gilman reagent at -30 °C.
-
Stir the reaction mixture at a temperature between -30 °C and -40 °C for 4-5 hours.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.
-
Purify the crude product by recrystallization to obtain enantiomerically pure this compound.[2]
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocol.[2]
| Step No. | Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Wittig Reaction | α,β-Unsaturated Ester | >95% | N/A |
| 2 | Ester Reduction | Allyl Alcohol | >95% | N/A |
| 3 | Sharpless Epoxidation | (S)-Chiral Epoxide | >80% | >82% |
| 4 | Mesylation & Amination | Chiral Epoxy Amine | >90% | - |
| 5 | Grignard Reaction | This compound (crude) | >50% (step yield) | - |
| - | Overall Process | This compound (after recrystallization) | >53% | >99% |
Conclusion
The detailed protocol provides an efficient and highly stereoselective pathway for the synthesis of this compound. By employing a Sharpless asymmetric epoxidation as the key chirality-inducing step, this protecting-group-free method delivers the final product in high overall yield and with excellent enantiomeric purity, making it a valuable procedure for research and development applications.
References
Application of (S)-Venlafaxine in Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-Venlafaxine, one of the enantiomers of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, presents a focused approach for investigating the role of serotonergic pathways in adult neurogenesis. While most research has been conducted using the racemic mixture of venlafaxine or its primary active metabolite, desvenlafaxine, the distinct pharmacological profile of this compound offers a unique tool to dissect the specific contribution of serotonin reuptake inhibition to the proliferation, differentiation, and survival of new neurons.
Venlafaxine is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The (S)-enantiomer is a more selective and potent inhibitor of serotonin reuptake, whereas the (R)-enantiomer inhibits the reuptake of both serotonin and norepinephrine.[1] This stereoselectivity is crucial for researchers aiming to isolate the effects of serotonergic modulation on neurogenesis, independent of significant noradrenergic influence.
Chronic administration of antidepressants, including venlafaxine, has been shown to increase neurogenesis in the dentate gyrus of the hippocampus.[2][3] This process is believed to contribute to the therapeutic effects of these drugs in mood disorders. Studies using racemic venlafaxine have demonstrated its ability to reverse stress-induced decreases in hippocampal neurogenesis and to increase the expression of key neurotrophic factors like brain-derived neurotrophic factor (BDNF).[2][4][5] BDNF, in turn, activates downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for neuronal survival and plasticity.[4]
Given that this compound primarily enhances serotonergic neurotransmission, its application in neurogenesis research allows for the specific investigation of serotonin-mediated effects on neural stem and progenitor cells. This can help elucidate the precise molecular mechanisms by which serotonin influences the complex process of adult neurogenesis, potentially leading to the development of more targeted and effective therapies for neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize quantitative data from studies on venlafaxine and its metabolite, desvenlafaxine, in neurogenesis research. It is important to note that these studies used either the racemic mixture or desvenlafaxine, and data specific to this compound is currently limited.
Table 1: Effects of Desvenlafaxine and Venlafaxine on Hippocampal Neurogenesis in Adult Male Rats
| Treatment Group | Dose (mg/kg, twice daily) | Total New BrdU+ Cells (in Dentate Gyrus) | Percentage of BrdU+ Cells Expressing Mature Neuronal Phenotypes |
| Vehicle | - | Baseline | Baseline |
| Venlafaxine (Low) | 0.5 | No significant change | No significant change |
| Venlafaxine (High) | 5 | No significant change | No significant change |
| Desvenlafaxine (Low) | 0.5 | No significant change | No significant change |
| Desvenlafaxine (High) | 5 | Increased | Increased |
Data adapted from a study comparing the effects of venlafaxine and desvenlafaxine on adult hippocampal neurogenesis.[6]
Table 2: Effect of Racemic Venlafaxine on BDNF Protein Levels
| Treatment Group | Duration | Brain Region | Change in BDNF Protein Levels |
| Venlafaxine | 3 weeks | Frontal Cortex | Significantly greater than control |
| Venlafaxine | 1 week | Frontal Cortex | No significant change |
| Citalopram | 1 or 3 weeks | Frontal Cortex | No significant change |
Data adapted from a study investigating the effect of venlafaxine on BDNF expression.[5][7]
Signaling Pathways
The pro-neurogenic effects of venlafaxine are believed to be mediated through the enhancement of serotonergic and noradrenergic signaling, which in turn activates intracellular cascades promoting cell survival and differentiation. This compound, with its selectivity for the serotonin transporter, would primarily engage the serotonin-mediated pathways.
Caption: Proposed signaling pathway for this compound-induced neurogenesis.
Experimental Protocols
Protocol 1: In Vivo Assessment of Neurogenesis in a Rodent Model
This protocol is adapted from studies investigating the effects of antidepressants on adult hippocampal neurogenesis.[6]
1. Animal Model and Drug Administration:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline).
-
Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection at the desired dose daily for a chronic period (e.g., 21-28 days).
2. BrdU Labeling:
-
To label newly synthesized DNA in dividing cells, administer 5-bromo-2'-deoxyuridine (BrdU) (50 mg/kg, i.p.) daily for the last 5 days of the drug treatment period.
3. Tissue Preparation:
-
24 hours after the final BrdU injection, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains coronally at 40 µm using a freezing microtome.
4. Immunohistochemistry for Neurogenesis Markers:
-
DNA Denaturation (for BrdU): Incubate free-floating sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate buffer.
-
Blocking: Block non-specific binding with a solution containing normal goat serum and Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:
-
BrdU (to identify proliferating cells).
-
Doublecortin (DCX) (a marker for immature neurons).
-
NeuN (a marker for mature neurons).
-
-
Secondary Antibody Incubation: Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mounting and Imaging: Mount sections onto slides, coverslip with mounting medium, and visualize using a confocal microscope.
5. Quantification:
-
Use stereological methods to quantify the number of BrdU+, DCX+, and BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus.
Caption: Workflow for in vivo assessment of neurogenesis.
Protocol 2: In Vitro Neural Stem Cell Culture
This protocol allows for the direct assessment of this compound's effects on neural stem cell proliferation and differentiation.
1. Neural Stem Cell Isolation and Culture:
-
Isolate neural stem cells (NSCs) from the hippocampus or subventricular zone of adult rodents.
-
Culture the NSCs as neurospheres in a serum-free medium supplemented with EGF and FGF-2.
2. Proliferation Assay:
-
Dissociate neurospheres into single cells and plate them in the presence of various concentrations of this compound.
-
After a set period (e.g., 48-72 hours), add BrdU or EdU to the culture medium to label proliferating cells.
-
Fix the cells and perform immunocytochemistry for BrdU/EdU and a marker for neural stem cells (e.g., Sox2 or Nestin).
-
Quantify the percentage of proliferating NSCs.
3. Differentiation Assay:
-
Plate dissociated NSCs on a suitable substrate (e.g., poly-L-ornithine and laminin coated plates) in a differentiation medium (without EGF and FGF-2).
-
Treat the cells with different concentrations of this compound.
-
After 5-7 days, fix the cells and perform immunocytochemistry for markers of different neural lineages:
-
Immature neurons (e.g., Tuj1, DCX).
-
Astrocytes (e.g., GFAP).
-
Oligodendrocytes (e.g., O4).
-
-
Quantify the percentage of cells that have differentiated into each lineage.
Caption: Workflow for in vitro NSC proliferation and differentiation assays.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of venlafaxine and chronic unpredictable stress on behavior and hippocampal neurogenesis of rat dams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurogenesis and The Effect of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venlafaxine inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venlafaxine treatment stimulates expression of brain-derived neurotrophic factor protein in frontal cortex and inhibits long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desvenlafaxine May Accelerate Neuronal Maturation in the Dentate Gyri of Adult Male Rats | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Microdialysis with (S)-Venlafaxine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the experimental design and execution of in vivo microdialysis studies to assess the effects of (S)-Venlafaxine on extracellular neurotransmitter levels in the rodent brain.
Introduction
This compound is the S-enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. It functions by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2] In vivo microdialysis is a powerful technique to measure these dynamic changes in freely moving animals, providing crucial insights into the pharmacodynamic effects of this compound.[3][4][5][6] This document outlines the necessary protocols and experimental design considerations for conducting such studies.
Core Concepts and Signaling Pathways
This compound's primary mechanism of action involves the inhibition of SERT and NET at the presynaptic terminal.[1] This blockage prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1] At lower doses, venlafaxine predominantly inhibits serotonin reuptake, while at higher doses, it significantly inhibits norepinephrine reuptake as well.[1][7]
Experimental Design and Workflow
A typical in vivo microdialysis experiment involves several key stages, from surgical preparation to data analysis. Careful planning at each step is critical for obtaining reliable and reproducible results.
Detailed Protocols
Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be individually housed after surgery to prevent damage to the implant. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.
Surgical Protocol: Guide Cannula Implantation
This protocol is for implanting a guide cannula into the medial prefrontal cortex (mPFC).
-
Anesthesia: Anesthetize the rat with isoflurane (3-5% for induction, 1.5-2.5% for maintenance) or a pentobarbital solution (65 mg/kg, i.p.).[8]
-
Stereotaxic Placement: Place the anesthetized animal in a stereotaxic frame.[3] Ensure the head is level between bregma and lambda.
-
Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface with saline.
-
Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the mPFC. Stereotaxic coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm (from the skull surface).[8]
-
Cannula Implantation: Slowly lower the guide cannula (CMA 7 or equivalent) to the DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two anchor screws.
-
Post-operative Care: Suture the incision site. Administer analgesics as per institutional guidelines. Allow the animal to recover for at least 7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
Microdialysis Protocol
-
Probe Insertion: On the day of the experiment, gently restrain the awake, freely moving rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 11 with a 3 mm membrane).[9][10]
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.[11] The solution should be sterile-filtered.
-
Flow Rate: Use a low flow rate, typically between 0.5 and 2.0 µL/min, to ensure adequate recovery of neurotransmitters.[12][13]
-
Equilibration: Allow the system to equilibrate for 1-2 hours after probe insertion to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of monoamines.
-
Drug Administration: After collecting 3-4 baseline samples, administer this compound (intraperitoneally, i.p., or subcutaneously, s.c.) at the desired doses.
-
Post-Drug Collection: Continue collecting samples for at least 3-4 hours post-administration.
-
Sample Storage: Immediately freeze samples on dry ice and store them at -80°C until analysis.
Sample Analysis: HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamines in microdialysate.[9][12][14]
-
System: An isocratic HPLC system with an electrochemical detector.[9]
-
Column: A C18 reverse-phase column suitable for monoamine separation (e.g., MD150, 3 µm, 1.5 x 150 mm).
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate), EDTA, and an organic modifier like methanol or acetonitrile.[15]
-
Detector Potentials: Set the guard cell potential to a value sufficient to oxidize any interfering compounds (e.g., +275 mV) and the analytical cell potential to a value optimal for the oxidation of serotonin and norepinephrine (e.g., +220 mV).[9][15]
-
Quantification: Calculate neurotransmitter concentrations by comparing the peak areas from the samples to those of known standards.
Data Presentation and Interpretation
Data are typically expressed as a percentage change from the average baseline concentration.
In Vivo Recovery
It is important to note that the concentration of an analyte in the dialysate is only a fraction of its actual extracellular concentration. This is known as in vivo recovery. While absolute quantification can be performed using methods like the zero-net flux method, for many pharmacodynamic studies, relative changes from baseline are sufficient.[16]
Quantitative Data Summary
The following table summarizes expected changes in extracellular serotonin and norepinephrine levels in the prefrontal cortex following the administration of venlafaxine, based on preclinical studies.
| Drug Administration | Dose (mg/kg, i.p.) | Analyte | Peak Effect (% of Baseline) |
| Venlafaxine | 8 | Serotonin (5-HT) | ~400% |
| Venlafaxine | 8 | Norepinephrine (NE) | ~140% |
| This compound | Low Dose (e.g., 5-10) | Serotonin (5-HT) | Significant Increase |
| This compound | Low Dose (e.g., 5-10) | Norepinephrine (NE) | Minimal to Moderate Increase |
| This compound | High Dose (e.g., 20-40) | Serotonin (5-HT) | Robust Increase |
| This compound | High Dose (e.g., 20-40) | Norepinephrine (NE) | Significant Increase |
Note: The data for venlafaxine at 8 mg/kg is derived from a study in Swiss mice.[17] The effects for this compound are projected based on its known dose-dependent inhibition of SERT and NET.[1][7][18]
Histological Verification
At the end of the study, it is crucial to verify the correct placement of the microdialysis probe.
-
Euthanize the animal with an overdose of a suitable anesthetic.
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brain and store it in paraformaldehyde.
-
Section the brain into coronal slices (e.g., 50 µm) and stain with a suitable histological stain (e.g., cresyl violet).
-
Visualize the probe track under a microscope and confirm its location within the target brain region using a stereotaxic atlas.
References
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. news-medical.net [news-medical.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled (S)-Venlafaxine for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the precursor, radiolabeling with Carbon-11, and proposed methods for Fluorine-18 labeling of (S)-Venlafaxine for use in Positron Emission Tomography (PET) imaging studies. The protocols are based on established chemical principles and published methodologies for racemic venlafaxine and analogous compounds.
Overview and Significance
This compound is the more active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. It primarily acts as a potent serotonin reuptake inhibitor.[1][2][3] Radiolabeled this compound can serve as a valuable tool for in vivo PET imaging to study the density and occupancy of the serotonin transporter (SERT) in the brain. This can aid in understanding the pathophysiology of depression and other neuropsychiatric disorders, as well as in the development of novel antidepressant drugs. While PET studies with racemic [11C]venlafaxine have been conducted, the development of an enantiomerically pure radiotracer is crucial for more specific target engagement studies.[4][5][6]
Synthesis of the Precursor: (S)-O-Desmethylvenlafaxine
The key precursor for the radiolabeling of this compound is (S)-O-desmethylvenlafaxine. An asymmetric synthesis approach is required to obtain the desired enantiomer. One effective method involves an organocatalytic Michael addition followed by a series of transformations.
Experimental Protocol: Asymmetric Synthesis of (S)-O-Desmethylvenlafaxine
This protocol is based on asymmetric synthesis strategies reported in the literature.[5][7]
Step 1: Asymmetric Michael Addition
-
To a solution of 4-methoxyphenylacetonitrile and cyclohexenone in an appropriate solvent (e.g., toluene), add a chiral organocatalyst (e.g., a diarylprolinol silyl ether).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the product by column chromatography to yield the chiral Michael adduct.
Step 2: Reduction of the Nitrile Group
-
Dissolve the chiral Michael adduct in a suitable solvent (e.g., THF).
-
Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and sodium hydroxide solution.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: N,N-Dimethylation
-
Dissolve the resulting primary amine in a mixture of formaldehyde and formic acid (Eschweiler-Clarke reaction).
-
Heat the reaction mixture at reflux until the reaction is complete.
-
Cool the mixture, basify with a strong base (e.g., NaOH), and extract the product.
-
Purify the crude product to obtain racemic O-methylvenlafaxine.
Step 4: O-Demethylation
-
Dissolve the O-methylvenlafaxine in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with methanol and water.
-
Adjust the pH to basic and extract the product.
-
Purify the crude product by column chromatography to yield (S)-O-desmethylvenlafaxine.
Step 5: Chiral Purification (if necessary)
-
If the enantiomeric excess (ee) of the product is not sufficiently high, chiral HPLC purification can be performed.
-
Column: A chiral stationary phase column (e.g., Chiralpak AD).[8]
-
Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol) with a basic additive (e.g., diethylamine).
-
The fractions containing the desired (S)-enantiomer are collected and the solvent is evaporated.
Radiolabeling with Carbon-11
The established method for radiolabeling venlafaxine involves the O-methylation of the phenolic hydroxyl group of O-desmethylvenlafaxine using [11C]methyl iodide.
Experimental Protocol: Synthesis of (S)-[O-methyl-11C]Venlafaxine
This protocol is adapted from the synthesis of racemic [11C]venlafaxine.
Step 1: Production of [11C]Methyl Iodide
-
Produce [11C]carbon dioxide via the 14N(p,α)11C nuclear reaction in a cyclotron.[9]
-
Convert [11C]CO2 to [11C]methane by catalytic hydrogenation.
-
React [11C]methane with iodine vapor at high temperature to produce [11C]methyl iodide.
-
Trap the [11C]methyl iodide in a suitable solvent (e.g., DMF).
Step 2: Radiosynthesis of (S)-[11C]Venlafaxine
-
In a reaction vial, dissolve (S)-O-desmethylvenlafaxine (1-2 mg) in a small volume of a suitable solvent (e.g., DMF, 200 µL).
-
Add a base (e.g., sodium hydride or a strong organic base like TBAH) to deprotonate the phenolic hydroxyl group.
-
Bubble the trapped [11C]methyl iodide through the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Allow the reaction to proceed for 5-10 minutes.
-
Quench the reaction with water.
Step 3: Purification
-
Inject the reaction mixture onto a semi-preparative HPLC system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate).
-
Monitor the elution with a UV detector and a radiation detector.
-
Collect the fraction corresponding to (S)-[11C]Venlafaxine.
Step 4: Formulation
-
Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating.
-
Reformulate the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
-
Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.
Quantitative Data for [11C]Venlafaxine (Racemic)
The following table summarizes the reported data for the synthesis of racemic [11C]venlafaxine, which can be used as a benchmark for the synthesis of the (S)-enantiomer.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 30 ± 5% | Gee et al., 1997 |
| Specific Activity | > 50 GBq/µmol | Gee et al., 1997 |
| Synthesis Time (from EOB) | 30 min | Gee et al., 1997 |
| Radiochemical Purity | > 98% | Typical for HPLC purified radiotracers |
Proposed Radiolabeling with Fluorine-18
Currently, there are no published methods for the direct 18F-labeling of venlafaxine. However, a potential strategy would involve the synthesis of a fluorinated analog. One approach could be the preparation of a fluoro-O-desmethylvenlafaxine precursor and subsequent N-methylation, or the development of a prosthetic group labeling strategy.
Proposed Experimental Protocol: Synthesis of a (S)-[18F]Fluoro-analog of Venlafaxine
This is a hypothetical protocol based on general 18F-labeling strategies for serotonin and norepinephrine reuptake inhibitors.[10][11][12][13][14]
Strategy: Nucleophilic Aromatic Substitution on a Precursor
Step 1: Synthesis of a Suitable Precursor
-
Synthesize (S)-O-desmethylvenlafaxine with a leaving group (e.g., nitro or trimethylammonium) on the aromatic ring, ortho or para to the hydroxyl group, to activate it for nucleophilic substitution.
Step 2: [18F]Fluorination
-
Produce aqueous [18F]fluoride from the 18O(p,n)18F nuclear reaction.
-
Trap the [18F]fluoride on an anion-exchange cartridge and elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride/K222/K2CO3 complex.
-
Add the precursor dissolved in a high-boiling point aprotic solvent (e.g., DMSO, DMF).
-
Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for 10-20 minutes.
Step 3: Purification and Formulation
-
Follow the same purification and formulation steps as described for (S)-[11C]Venlafaxine using semi-preparative HPLC.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled this compound for PET imaging studies.
Experimental Protocols: Quality Control Procedures
1. Radiochemical Purity and Identity
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
Column: Reverse-phase C18.
-
Mobile Phase: Acetonitrile/buffer gradient.
-
Detection: UV detector (for co-injection with the non-radiolabeled standard) and a radiation detector.
-
Acceptance Criteria: Radiochemical purity > 95%. The retention time of the radioactive peak should match that of the this compound standard.
2. Enantiomeric Purity
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiral stationary phase (e.g., Chiralpak AD, Lux Amylose-2).[1][2][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) with a basic additive (e.g., diethylamine).
-
Detection: Radiation detector.
-
Acceptance Criteria: Enantiomeric excess (ee) > 95%.
3. Specific Activity
-
Method: Calculated by dividing the total radioactivity of the final product by the molar amount of this compound, which is determined from a calibrated UV-HPLC analysis.
-
Acceptance Criteria: As high as possible to minimize pharmacological effects and enable tracer kinetic modeling.
4. Residual Solvents
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: Levels of residual solvents (e.g., acetonitrile, ethanol, DMF) must be below the limits specified in the United States Pharmacopeia (USP) <467>.
5. pH
-
Method: pH meter or pH-indicator strips.
-
Acceptance Criteria: Typically between 4.5 and 7.5.
6. Sterility and Endotoxins
-
Sterility: The final product should be passed through a 0.22 µm sterile filter. Sterility testing should be performed retrospectively.
-
Endotoxins: The product should be tested for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criteria: Must meet the requirements for injectable radiopharmaceuticals.
Visualizations
Diagrams
Caption: Asymmetric synthesis pathway for the (S)-O-desmethylvenlafaxine precursor.
Caption: Workflow for the radiosynthesis and purification of (S)-[11C]Venlafaxine.
Caption: Comprehensive quality control workflow for radiolabeled this compound.
Concluding Remarks
The protocols outlined provide a comprehensive guide for the synthesis of radiolabeled this compound for PET imaging. While the synthesis of the precursor and the principles of [11C]-labeling are well-established, the specific application to the (S)-enantiomer and the development of an [18F]-labeled analog represent areas for further research and optimization. It is important to note that studies with racemic [11C]venlafaxine have suggested it may not be an ideal PET tracer due to relatively low binding potentials and a lack of specificity for the serotonin transporter in the living brain.[4][5] Therefore, careful in vitro and in vivo evaluation of the enantiomerically pure radiotracer is warranted to determine its utility for PET imaging of the serotonin transporter.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET neuroimaging with [11C]venlafaxine: serotonin uptake inhibition, biodistribution and binding in living pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC analysis of venlafaxine metabolites in rat liver microsomal preparations after LPME extraction and application to an in vitro biotransformation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the chiral separation of venlafaxine enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral separation of venlafaxine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of venlafaxine important?
Venlafaxine is an antidepressant administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: R-venlafaxine and S-venlafaxine.[1][2] These enantiomers exhibit different pharmacological activities. R-venlafaxine inhibits the reuptake of both norepinephrine and serotonin, while S-venlafaxine is more selective for serotonin.[1][2] Furthermore, their metabolism to O-desmethylvenlafaxine (ODV), which is also pharmacologically active, is stereoselective.[1][2] Therefore, separating and quantifying the individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies, as well as for ensuring the quality of pharmaceutical formulations.[1][3]
Q2: What are the primary analytical techniques for the chiral separation of venlafaxine?
The most common techniques are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][3] These methods are often coupled with detectors such as Ultraviolet (UV), Diode Array (DAD), or Mass Spectrometry (MS/MS) for sensitive and selective detection, especially in biological matrices like plasma.[1][3][4]
Q3: What types of chiral stationary phases (CSPs) are effective for the HPLC separation of venlafaxine enantiomers?
Several types of CSPs have been successfully used, including:
-
Polysaccharide-based CSPs: Columns like Lux amylose-2 are used in normal-phase chromatography.[5]
-
Macrocyclic antibiotic-based CSPs: Vancomycin-based columns (e.g., CHRIOBIOTIC V) are effective for separating enantiomers of both venlafaxine and O-desmethylvenlafaxine.[4][6][7]
-
Protein-based CSPs: While less common, protein-based columns can also be utilized for the enantioseparation of various drugs.[7]
Q4: Which chiral selectors are commonly used in Capillary Electrophoresis (CE) for venlafaxine?
Cyclodextrin derivatives are the most widely used chiral selectors in CE for venlafaxine enantiomers.[8][9] Carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to be an effective selector.[8][9] Dual cyclodextrin systems and polymeric chiral surfactants have also been employed to achieve separation.[8][10]
Troubleshooting Guide
Issue 1: Poor or No Chiral Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) or Selector | - For HPLC, ensure the chosen CSP (e.g., polysaccharide, macrocyclic antibiotic) is suitable for venlafaxine. Consult literature for validated columns.[4][5][7] - For CE, screen different cyclodextrin derivatives (e.g., CM-β-CD) and their concentrations.[8][9] |
| Suboptimal Mobile Phase/Background Electrolyte (BGE) Composition | - HPLC (Normal Phase): Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol). Add a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.[5] - HPLC (Reversed Phase): Optimize the pH and concentration of the buffer (e.g., ammonium acetate) in the mobile phase.[4][6] - CE: Adjust the pH of the BGE. For venlafaxine with CM-β-CD, an acidic pH (e.g., 2.5) has proven effective.[8][9] |
| Incorrect Temperature | - Lowering the column/capillary temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes.[8] |
| Incompatible Sample Solvent | - Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion. For normal phase HPLC, isopropanol is a common choice.[5] |
Issue 2: Long Analysis Times
| Possible Cause | Troubleshooting Step |
| Low Flow Rate (HPLC) or Voltage (CE) | - HPLC: Gradually increase the flow rate, keeping in mind the column's maximum pressure limit.[4][6] - CE: Increase the applied voltage. For instance, increasing from 10 kV to 25 kV can significantly reduce migration time.[8][10] |
| High Concentration of Chiral Selector (CE) | - While a certain concentration of the chiral selector is necessary, excessively high concentrations can lead to very long migration times. Optimize the selector concentration to balance resolution and analysis time.[8] |
| Complex Mobile Phase (HPLC) | - Simplify the mobile phase if possible, while maintaining resolution. Methods using isocratic elution are generally faster than gradient elution.[6][11] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | - Add a competitor amine (e.g., diethylamine) to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the silica surface and improve peak symmetry.[5] |
| Sample Overload | - Reduce the concentration of the injected sample. The linear range for venlafaxine enantiomers is typically in the ng/mL to low µg/mL range.[5][6] |
| Incorrect pH of Mobile Phase/BGE | - Adjust the pH to ensure the analyte is in a consistent ionic state. For the basic venlafaxine molecule, a slightly acidic to neutral pH is often used in reversed-phase HPLC.[4][6] |
Issue 4: Low Sensitivity or Poor Detection
| Possible Cause | Troubleshooting Step |
| Inadequate Detector Settings | - For UV detection, ensure the wavelength is set to an absorbance maximum for venlafaxine (around 226-230 nm).[8][11] - For MS/MS, optimize the precursor and product ion transitions (e.g., m/z 278.2 -> 58.1 for venlafaxine) and other source parameters like fragmentor voltage and collision energy.[6][10] |
| Matrix Effects (for biological samples) | - Employ an effective sample preparation technique such as Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering substances from the sample matrix.[10][12] |
| Incompatibility with MS Detection | - When using CE-MS, select a volatile buffer system (e.g., ammonium acetate) for the BGE.[10] Some chiral selectors, especially non-volatile ones, can cause ion suppression. Polymeric chiral surfactants can be a good alternative.[10] |
Experimental Protocols & Data
Table 1: HPLC Methods for Chiral Separation of Venlafaxine
| Parameter | Method 1 (Normal Phase)[5] | Method 2 (Reversed Phase)[4] | Method 3 (Reversed Phase)[6] |
| Column | Lux amylose 2 (150 x 4.0 mm, 5 µm) | CHRIOBIOTIC V (250 x 4.6 mm, 5 µm) | Vancomycin chiral column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol (97:3 v/v) with 0.1% diethylamine | 30 mmol/l ammonium acetate-methanol (15:85, pH 6.0) | methanol-water with 30 mmol/L ammonium acetate (8:92, v/v), pH 3.3 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | ESI-MS (SIR mode) | ESI-MS/MS (MRM mode) |
| Linearity Range | 5-30 µg/mL | 5.0-400 ng/mL (VEN), 4.0-280 ng/mL (ODV) | 0.28-423.0 ng/mL |
| LOD/LOQ | Not specified | LOD: 1.0 ng/mL (VEN), 1.5 ng/mL (ODV) | LOQ: 0.28 ng/mL |
| Retention Times | ~4.1 and 4.8 min | Not specified | Not specified |
Table 2: Capillary Electrophoresis Methods for Chiral Separation of Venlafaxine
| Parameter | Method 1[8][9] | Method 2 (MEKC-MS/MS)[10] |
| Capillary | Fused silica | Fused silica (60 cm x 50 µm I.D.) |
| Background Electrolyte (BGE) | 25 mM phosphate buffer, pH 2.5 | 20 mM NH₄OAc + 25 mM TEA, pH 8.5 |
| Chiral Selector | 10 mM Carboxymethyl-β-CD (CM-β-CD) | 25 mM poly-L,L-SULA (polymeric surfactant) |
| Voltage | 25 kV | +20 kV |
| Temperature | 15 °C | Not specified |
| Detection | UV at 230 nm | ESI-MS/MS |
| Migration Time | ~6 min | ~15 min |
| Linearity Range | Not specified | 150–5,000 ng/mL |
| LOD | Not specified | 21 ng/mL (VEN), 30 ng/mL (ODV) |
Visualizations
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and validation of a HPLC-MS/MS method for the determination of venlafaxine enantiomers and application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and evaluation of venlafaxine hydrochloride fast dissolving oral films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
Troubleshooting poor resolution in HPLC analysis of (S)-Venlafaxine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of (S)-Venlafaxine, with a primary focus on resolving poor peak resolution.
Troubleshooting Guide: Poor Resolution
Poor resolution in the HPLC analysis of this compound can manifest as overlapping peaks, broad peaks, peak tailing, or peak fronting. This guide provides a systematic approach to identifying and resolving these common issues.
Q1: My this compound peak is co-eluting or has very poor resolution with the (R)-Venlafaxine peak in a chiral separation. What should I do?
A1: Achieving baseline separation of enantiomers is critical. Here are the primary factors to investigate:
-
Mobile Phase Composition: The polarity and pH of the mobile phase are critical for chiral separations. For normal-phase chromatography on a chiral stationary phase (CSP) like a Lux Amylose-2, the ratio of non-polar and polar solvents (e.g., n-hexane and ethanol) is key. For reverse-phase chromatography, the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of the basic Venlafaxine molecule.[1] Small adjustments to the mobile phase composition can have a significant effect on resolution.
-
Column Temperature: Temperature affects the thermodynamics of the analyte-stationary phase interaction. Lowering the column temperature often improves chiral resolution, though it may increase analysis time and backpressure.[2][3] Conversely, in some cases, increasing the temperature can improve efficiency and resolution. It is crucial to operate within the column manufacturer's recommended temperature range.
-
Flow Rate: Lowering the flow rate can increase the interaction time of the enantiomers with the stationary phase, potentially improving resolution.[4] However, this will also increase the run time. It's a trade-off between resolution and analysis speed.
-
Chiral Stationary Phase (CSP) Selection: Ensure you are using an appropriate chiral column for Venlafaxine. Polysaccharide-based CSPs are commonly used. If resolution is still poor, consider a different type of chiral column.
Q2: I am observing peak tailing for my this compound peak. What is the cause and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Venlafaxine.
-
Secondary Interactions: Tailing is often caused by secondary interactions between the basic amine group of Venlafaxine and acidic residual silanol groups on the silica-based stationary phase.[5]
-
Solution 1: Adjust Mobile Phase pH: For reverse-phase HPLC, operating at a low pH (e.g., pH ≤ 3) will protonate the silanol groups, reducing their interaction with the protonated Venlafaxine.[5]
-
Solution 2: Use a Mobile Phase Additive: Adding a basic modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites and reduce tailing.[5]
-
Solution 3: Use a Modern, End-capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, which significantly reduces peak tailing for basic compounds.[5]
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak shape distortion. Flushing the column with a strong solvent may resolve this issue.
Q3: My this compound peak is fronting. What could be the reason?
A3: Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur.
-
Sample Overload (Mass Overload): Injecting a sample that is too concentrated can lead to peak fronting.[6][7] Dilute the sample and re-inject.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak shape.[7] Whenever possible, dissolve the sample in the mobile phase.
-
Column Collapse: This is a more severe issue where the stationary phase bed has been compromised, often due to extreme pressure or pH conditions. This typically results in a sudden and significant decrease in retention time along with poor peak shape. If column collapse is suspected, the column will likely need to be replaced.[6]
Q4: All the peaks in my chromatogram, including this compound, are broad. What is the problem?
A4: When all peaks are broad, the issue is likely related to the overall system rather than a specific chemical interaction.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening. Ensure all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample band as it enters the column, leading to broad peaks for all analytes.[8] Back-flushing the column (if permitted by the manufacturer) or replacing the frit may solve the problem.
-
Low Temperature: Operating at a temperature that is too low can decrease diffusion rates and lead to broader peaks. Ensure the column is properly thermostatted.
Frequently Asked Questions (FAQs)
Q: What is a typical starting HPLC method for the analysis of this compound? A: A common starting point for achiral analysis is a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a phosphate buffer at a slightly acidic pH.[9][10][11] For chiral separation, a polysaccharide-based chiral stationary phase with a mobile phase of n-hexane and ethanol is often used.[12]
Q: How does the mobile phase pH affect the retention of Venlafaxine? A: Venlafaxine is a basic compound. In reverse-phase HPLC, at a low pH, it will be protonated and more polar, resulting in earlier elution. As the pH increases towards its pKa, it becomes less polar and will be more retained on a C18 column.
Q: What are the common degradation products of Venlafaxine that might interfere with my analysis? A: Forced degradation studies have shown that Venlafaxine can degrade under acidic, basic, and oxidative conditions.[9][13][14] It is important to have a stability-indicating method that can resolve the parent drug from these potential degradants.
Q: How can I improve the sensitivity of my analysis? A: To improve sensitivity, you can optimize the detection wavelength (typically around 226 nm for Venlafaxine), ensure the mobile phase has low UV absorbance at the detection wavelength, and consider using a more sensitive detector like a fluorescence detector or a mass spectrometer.[9][15]
Experimental Protocols
Standard HPLC Method for Achiral Analysis of Venlafaxine
This protocol provides a general method for the quantitative analysis of Venlafaxine in a non-chiral system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol: 0.05 M Potassium Dihydrogen Orthophosphate (70:30, v/v), with the pH adjusted to 6.2.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 35°C[10]
-
Injection Volume: 20 µL
-
Detector: UV at 226 nm[11]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of Venlafaxine Enantiomers
| % Ethanol in n-Hexane | Resolution (Rs) |
| 2% | 1.2 |
| 3% | 1.8 |
| 5% | 1.5 |
| 10% | 1.1 |
Data is illustrative and based on typical observations for chiral separations on a polysaccharide-based CSP.
Table 2: Influence of Temperature on Chiral Resolution of Venlafaxine
| Temperature (°C) | Retention Time of this compound (min) | Resolution (Rs) |
| 15 | 8.5 | 1.9 |
| 25 | 7.2 | 1.6 |
| 35 | 6.1 | 1.3 |
Data is illustrative and based on general trends observed in chiral chromatography.[2][3]
Visualizations
Caption: Troubleshooting workflow for poor resolution in HPLC analysis.
Caption: Standard experimental workflow for HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (S)-Venlafaxine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Venlafaxine in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. It is relatively stable in neutral and mildly acidic conditions but is susceptible to degradation under strong acidic and basic conditions.[1][2][3][4] Elevated temperatures can accelerate degradation across all pH levels.
Q2: In which solvents is this compound known to be most and least stable?
A2: While specific comparative studies on this compound are limited, data on Venlafaxine HCl suggests good stability in common HPLC mobile phase diluents like methanol and acetonitrile for typical analytical run times.[2] However, prolonged storage in these solvents, especially at room temperature, may lead to some degradation. The stability in aqueous buffers is highly pH-dependent. Venlafaxine shows significant degradation in strong acidic (e.g., 5N HCl) and basic (e.g., 0.1N NaOH) solutions.[1][4]
Q3: What are the major degradation products of this compound?
A3: The major degradation pathways for Venlafaxine include O-demethylation and N-demethylation, leading to the formation of O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), respectively.[5][6] Under acidic conditions, a major degradation product has been identified as 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene.[1]
Q4: Are there established methods to analyze the stability of this compound?
A4: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most common techniques used to analyze this compound and its degradation products.[2][4][7] These methods typically use a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is commonly performed at wavelengths around 225-230 nm.[7][8]
Q5: How should I prepare samples of this compound in different solvents for stability testing?
A5: It is crucial to prepare fresh solutions of this compound for stability studies. For organic solvents like methanol or acetonitrile, dissolve the compound directly to the desired concentration. For aqueous buffers, ensure the pH is accurately adjusted and the buffer has sufficient capacity. It is recommended to use a co-solvent like methanol or acetonitrile for initial dissolution if the solubility in the aqueous buffer is low. Always protect solutions from light and store them at controlled temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Prepare fresh samples. Check the pH and temperature of your storage conditions. Perform a forced degradation study to identify potential degradation products. |
| Decreasing peak area over time | Instability of this compound in the chosen solvent. | Evaluate the stability of this compound in your solvent system over a time course. Consider using a different solvent or adjusting the pH of your buffer. Store samples at a lower temperature (e.g., 4°C). |
| Poor peak shape | Interaction of the analyte with the column or inappropriate mobile phase. | Ensure the pH of the mobile phase is appropriate for the pKa of this compound. Optimize the mobile phase composition (buffer concentration and organic modifier ratio). |
| Inconsistent results between replicates | Inaccurate sample preparation or instrument variability. | Ensure accurate and consistent weighing and dilution of samples. Check the HPLC system for leaks, and ensure proper equilibration before injection. |
Quantitative Data Summary
Table 1: Forced Degradation of Venlafaxine HCl
| Stress Condition | Reagent | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 10% Hydrochloric Acid | - | - | 11.21 | [2] |
| Basic | 10% Sodium Hydroxide | - | - | 14.30 | [2] |
| Oxidative | 3% Hydrogen Peroxide | - | - | 22.16 | [2] |
| Acidic | 0.1N HCl | 24 hours | Room Temp | - | [7] |
| Basic | 0.1N NaOH | 24 hours | Room Temp | - | [7] |
| Acidic | 0.1N HCl | 10 hours | - | 3.95 - 5.42 | [4] |
| Basic | 0.1N NaOH | 10 hours | - | 3.95 - 5.42 | [4] |
| Oxidative | 1.0% Hydrogen Peroxide | 10 hours | - | 3.95 - 5.42 | [4] |
Note: The data above is for Venlafaxine HCl (racemic mixture). Specific quantitative data for the (S)-enantiomer may vary.
Experimental Protocols
Protocol 1: General Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent.
1. Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
HPLC-grade water
-
Buffer salts (e.g., potassium dihydrogen phosphate, sodium acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase is a mixture of phosphate buffer (e.g., 0.01 M, pH 4.5) and methanol in a 40:60 (v/v) ratio.[2] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a working concentration (e.g., 60 µg/mL).[2]
-
Sample Solution: Prepare a solution of this compound in the solvent to be tested at the same concentration as the working standard.
3. HPLC Analysis:
-
HPLC Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution multiple times to check for system suitability (e.g., retention time, peak area reproducibility).
-
Inject the sample solution at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) while storing the bulk sample under the desired conditions (e.g., room temperature, 40°C).
-
Record the chromatograms and integrate the peak areas.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.
1. Preparation of Stressed Samples:
-
Acidic Degradation: Dissolve this compound in 0.1N HCl and keep at room temperature for 24 hours.[7] Neutralize a portion of the solution before injection.
-
Basic Degradation: Dissolve this compound in 0.1N NaOH and keep at room temperature for 24 hours.[7] Neutralize a portion of the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature.[2]
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
2. Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Major Degradation Pathways of Venlafaxine.
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Optimization and evaluation of venlafaxine hydrochloride fast dissolving oral films - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization during the synthesis of (S)-Venlafaxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of (S)-Venlafaxine.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Recommended Action | Explanation |
| Suboptimal Temperature Control | Verify and calibrate temperature monitoring equipment. For temperature-sensitive reactions like Sharpless asymmetric epoxidation, maintain the temperature within the specified range (e.g., -20 to -50 °C).[1] | Deviations from the optimal temperature can decrease the stereoselectivity of the catalyst, leading to the formation of the undesired enantiomer. |
| Impure Reagents or Solvents | Use high-purity, anhydrous solvents and freshly opened or properly stored reagents. Traces of water or other impurities can interfere with chiral catalysts and reagents. | Impurities can react with or deactivate the catalyst, or alter the reaction environment, thereby reducing the enantioselectivity of the transformation. |
| Incorrect Stoichiometry of Chiral Catalyst/Auxiliary | Carefully measure and dispense the chiral catalyst or auxiliary. Ensure the molar ratio of the catalyst to the substrate is as specified in the protocol. | An insufficient amount of catalyst may lead to a slower, less selective reaction, while an excess may not provide additional benefit and could complicate purification. |
| Racemization During Work-up or Purification | Avoid harsh acidic or basic conditions during extraction and purification. Use buffered solutions where appropriate. Consider using milder purification techniques like column chromatography with a neutral stationary phase. | The chiral center of Venlafaxine can be susceptible to racemization under strong acidic or basic conditions, especially at elevated temperatures. |
| Inadequate Inert Atmosphere | Ensure all reactions sensitive to air or moisture are conducted under a dry, inert atmosphere (e.g., nitrogen or argon). | Oxygen and moisture can degrade organometallic catalysts and other sensitive reagents, leading to side reactions and reduced enantioselectivity. |
Issue 2: Poor Yield of the Desired (S)-Enantiomer
| Potential Cause | Recommended Action | Explanation |
| Inefficient Chiral Resolution | Optimize the resolution conditions (e.g., solvent, temperature, stoichiometry of resolving agent). For enzymatic resolutions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.[2] | In a resolution process, incomplete separation of diastereomers or poor enzymatic selectivity will result in a lower yield of the desired enantiomer. |
| Side Reactions | Analyze crude reaction mixtures by techniques like TLC, LC-MS, or NMR to identify byproducts. Adjust reaction conditions (e.g., temperature, reaction time, reagent addition rate) to minimize side reactions. | Competing side reactions consume starting materials and reduce the overall yield of the target molecule. |
| Product Loss During Isolation | Optimize extraction and crystallization procedures. Ensure complete precipitation or extraction of the product. Wash crystalline products with minimal amounts of cold solvent to prevent dissolution. | Mechanical losses during transfers, extractions, and filtrations can significantly impact the final isolated yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for controlling stereochemistry in the asymmetric synthesis of this compound?
The most critical step is the one where the chiral center is created. Depending on the synthetic route, this could be:
-
Sharpless Asymmetric Epoxidation: The formation of the chiral epoxide is the key stereochemistry-determining step.[1][2][3] Precise control of temperature and the use of high-quality reagents are paramount for achieving high enantioselectivity.[1]
-
Organocatalytic Michael Addition: The addition of the nucleophile to the electrophile, catalyzed by a chiral organocatalyst, establishes the stereocenter.[1][4][5] The choice of catalyst, solvent, and temperature are crucial factors.
-
Enzymatic Resolution: The stereoselective acylation or hydrolysis catalyzed by an enzyme like lipase is the critical step.[2] The enzyme's activity and selectivity are highly dependent on pH, temperature, and the solvent system.
Q2: How can I confirm the enantiomeric excess (ee) of my this compound sample?
The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrophoresis (CE).[6][7] These techniques use a chiral stationary phase or a chiral selector in the mobile phase/running buffer to separate the enantiomers, allowing for their quantification.
Q3: My synthesis involves a kinetic resolution. What is the maximum theoretical yield for the (S)-enantiomer?
In a classical kinetic resolution, where one enantiomer reacts faster than the other, the maximum theoretical yield for the desired enantiomer is 50%. This is because the starting material is a racemic mixture (50% (S) and 50% (R)), and the unreacted enantiomer is the one that is isolated. However, processes that incorporate in-situ racemization of the unwanted enantiomer can theoretically achieve yields approaching 100%.
Q4: Can racemization occur after the synthesis is complete, for example, during storage?
While solid this compound is generally stable, racemization can occur in solution, especially if exposed to acidic or basic conditions or elevated temperatures for prolonged periods. For long-term storage, it is advisable to keep the compound in a solid, pure form in a cool, dark, and dry place.
Quantitative Data Summary
Table 1: Comparison of Asymmetric Synthesis Methods for this compound
| Method | Key Reagents/Catalyst | Reported Yield (%) | Reported Enantiomeric Excess (ee) (%) | Reference |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DIPT, t-BuOOH | >50 | >99 | [1] |
| Organocatalytic Michael Addition | Proline-based organocatalyst | Not specified | ≥99 | [4] |
| Enzymatic Kinetic Resolution | Lipase-PS | Moderate | >99 (for the acetate) | [2][4] |
| Rhodium-Catalyzed C-H Insertion | Rhodium(II) prolinate | Moderate | Moderate | [4] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (-)-Venlafaxine via Sharpless Asymmetric Epoxidation
This protocol is a summarized representation based on a patented process.[1]
-
Preparation of Allylic Alcohol: The synthesis begins with the homologation of cyclohexanone using a Wittig reagent to form an α,β-unsaturated ester, which is then reduced to the corresponding allylic alcohol using a reducing agent like Red-Al.
-
Sharpless Asymmetric Epoxidation:
-
In a reaction vessel maintained under an inert atmosphere, the allylic alcohol is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (between -20 to -50 °C).
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DIPT) ligand (either (+)-DIPT or (-)-DIPT to obtain the desired enantiomer) are added sequentially.
-
tert-Butyl hydroperoxide (t-BuOOH) is then added dropwise while maintaining the low temperature.
-
The reaction is stirred for several hours until completion, monitored by a suitable technique (e.g., TLC).
-
-
Epoxide Opening: The resulting chiral epoxide is then subjected to a regioselective ring-opening reaction with an appropriate amine precursor to introduce the dimethylaminoethyl side chain.
-
Work-up and Purification: The reaction is quenched, and the product is extracted, washed, and purified using standard techniques such as column chromatography or crystallization to yield enantiomerically enriched Venlafaxine.
Visualizations
Caption: Key asymmetric synthetic routes to this compound.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US20150175524A1 - Asymmetric synthesis of (-)-venlafaxine using organocatalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in bioanalysis of (S)-Venlafaxine
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the bioanalysis of (S)-Venlafaxine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, saliva).[1] These effects, typically ion suppression or enhancement, are a primary concern in LC-MS/MS bioanalysis because they can directly impact accuracy, precision, and sensitivity, potentially leading to erroneous quantitative results.[1][2] Endogenous matrix components like phospholipids or salts, or exogenous substances like anticoagulants, can cause these interferences.[1]
Q2: How can I detect and quantify ion suppression or enhancement in my assay?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression or enhancement occurs.[3] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spiking: This is the "gold standard" quantitative approach.[1] The response of an analyte spiked into a blank extracted matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1][4] An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[1]
Q3: My recovery for this compound is low. What are the common causes and solutions?
A3: Low recovery indicates inefficiency in the extraction procedure.[5] Common causes include suboptimal extraction solvent or pH, analyte degradation during processing, or incomplete dissolution of the dried extract in the reconstitution solvent.[6]
-
Solutions for LLE: Optimize the pH of the aqueous sample and test various organic solvents or solvent mixtures. For venlafaxine, mixtures like hexane-ethyl acetate have been used successfully.[7]
-
Solutions for SPE: Ensure the correct sorbent type is used (e.g., C18).[8] Systematically optimize the wash and elution solvents. A weak wash solvent may not remove sufficient interferences, while a strong wash solvent may cause premature elution of the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent.[8][9]
Q4: Which sample preparation technique is best for this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT)?
A4: The choice depends on the required cleanliness of the extract, throughput needs, and available resources.
-
LLE: Often provides high recovery and clean extracts for venlafaxine and its metabolites.[10][11] However, it can be labor-intensive and consume significant volumes of organic solvents.[7]
-
SPE: A powerful technique that can yield very clean extracts and high recovery.[7] It is less labor-intensive than LLE and can be automated.[7] The initial method development to select the correct cartridge and solvents can be time-consuming.[8]
-
PPT: The simplest and fastest method. While effective, it may result in "dirtier" extracts, as it primarily removes proteins but leaves other matrix components like phospholipids, which can cause significant matrix effects.[12][13]
Q5: What are the acceptable limits for recovery and matrix effect in a validated bioanalytical method?
A5: According to regulatory guidelines, recovery does not need to be 100%, but it must be demonstrated to be consistent and reproducible across the concentration range and between analytes and the internal standard.[14] For matrix effects, the key is to show that they do not compromise the accuracy and precision of the assay. This is typically demonstrated by analyzing quality control (QC) samples in at least six different lots of the biological matrix.[1] The accuracy should be within ±15% of the nominal value, and the coefficient of variation (%CV) should be ≤15%.[1] For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in QC sample results or poor precision | Inconsistent matrix effects between different matrix lots. | Evaluate matrix effect using at least six different sources of blank matrix.[1] If variability is high, improve the sample cleanup procedure (e.g., switch from PPT to SPE) or optimize chromatographic separation. |
| Inconsistent extraction recovery. | Review the extraction protocol for sources of variability. Ensure pH is controlled and volumes are measured accurately. The overall %CV for recovery across QC levels should be low.[5] | |
| Poor signal-to-noise or low analyte response | Significant ion suppression. | Use the post-column infusion technique to identify the retention time of the suppression. Adjust the chromatography to move the this compound peak away from this region.[2][3] |
| Inefficient sample cleanup. | Implement a more rigorous sample preparation method like SPE or an optimized LLE to remove interfering endogenous components.[13][15] | |
| Inconsistent results when analyzing patient samples vs. validation QCs | Interference from metabolites or co-administered drugs. | Re-evaluate method selectivity. Analyze blank matrix spiked with known metabolites and common concomitant medications to check for interferences.[14] |
| Different matrix composition in patient samples (e.g., lipemic or hemolyzed). | Validate the method for use with special matrices like lipemic and hemolyzed plasma to ensure they do not affect quantitation.[1] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Technique | Reported Recovery (%) | Advantages | Disadvantages | Citations |
| Liquid-Liquid Extraction (LLE) | >70% | High recovery, clean extracts. | Labor-intensive, high solvent consumption. | [7][10][16] |
| Solid-Phase Extraction (SPE) | >75% - 97% | High recovery, very clean extracts, can be automated. | Method development can be complex and costly. | [7] |
| Protein Precipitation (PPT) | >96% | Fast, simple, low cost. | Can result in significant matrix effects due to less effective cleanup. | [12] |
Table 2: Typical Bioanalytical Method Parameters for this compound
| Parameter | Typical Value | Citation |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL | [17][18] |
| Linearity Range | 1.0 - 1000 ng/mL | [7][17][18] |
| Intra- & Inter-day Precision (%RSD) | < 15% | [17][19] |
| Accuracy (%RE) | Within ±15% | [17][19] |
Experimental Protocols & Visualizations
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Sample Aliquot : Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard (IS) Addition : Add the working solution of the internal standard (e.g., venlafaxine-d6).
-
Alkalinization : Add a small volume of a basic solution (e.g., 2% aqueous ammonia) to raise the pH.[19]
-
Extraction : Add 1 mL of an appropriate organic solvent (e.g., hexane-ethyl acetate 80:20 v/v).[7]
-
Mixing : Vortex the tube for 1-2 minutes to ensure thorough mixing.
-
Centrifugation : Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis : Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE)
This protocol uses a C18 cartridge, a common choice for venlafaxine extraction.[8][19]
-
Conditioning : Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading : Load 200 µL of the plasma sample (pre-treated as necessary, e.g., by dilution or pH adjustment) onto the cartridge.
-
Washing : Wash the cartridge to remove interferences. A typical wash solution is a mixture of methanol and deionized water.[8] Pass 1 mL of the wash solvent through the cartridge.
-
Elution : Elute the this compound and IS using 1 mL of an appropriate elution solvent (e.g., methanol).[8][19]
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis : Vortex briefly and inject the sample into the LC-MS/MS system.
Caption: A troubleshooting workflow for investigating and addressing matrix effects.
Caption: A general experimental workflow for the bioanalysis of this compound.
Caption: Key strategies for mitigating matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatriapolska.pl [psychiatriapolska.pl]
- 8. Evaluation of solid-phase extraction procedures for the quantitation of venlafaxine in human saliva by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. fda.gov [fda.gov]
- 15. longdom.org [longdom.org]
- 16. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hollow-fiber liquid-phase microextraction and chiral LC-MS/MS analysis of venlafaxine and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Venlafaxine Enantiomer Separation
Welcome to the technical support center for the chiral separation of venlafaxine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to optimizing the mobile phase for successful enantioseparation.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for separating venlafaxine enantiomers?
The most common techniques for the enantioselective analysis of venlafaxine and its metabolites are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1] These methods are widely used for determining the individual enantiomers in pharmaceutical formulations and biological matrices.[1]
Q2: Why is the separation of venlafaxine enantiomers important?
Venlafaxine is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)- and (S)-venlafaxine.[1][2] These enantiomers exhibit different pharmacological activities. (R)-venlafaxine inhibits the reuptake of both norepinephrine and serotonin, while this compound is more selective for serotonin reuptake.[1][2] Due to these differences, it is crucial to separate and quantify each enantiomer to understand their individual contributions to the drug's overall therapeutic effect and potential side effects.
Q3: What are the key factors to consider when optimizing the mobile phase for HPLC separation of venlafaxine enantiomers?
The critical factors for mobile phase optimization in chiral HPLC include the choice of the chiral stationary phase (CSP), the organic modifier and its ratio in the mobile phase, and the use of acidic or basic additives.[3] The selection of these components significantly impacts the retention time, resolution, and overall efficiency of the separation.[4]
Q4: Can mobile phase additives improve the separation of venlafaxine enantiomers?
Yes, mobile phase additives play a crucial role in enhancing chiral separations.[5][6] For venlafaxine, which is a basic compound, additives like diethylamine (DEA) are often used in normal-phase chromatography to improve peak shape and resolution.[7] In reversed-phase chromatography, chiral mobile phase additives like cyclodextrins can be employed to achieve enantioseparation on an achiral stationary phase.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during the separation of venlafaxine enantiomers and provides systematic solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, unresolved peak for both enantiomers.
-
Overlapping peaks with very low resolution (Rs < 1.5).
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for venlafaxine. Consult literature for proven CSPs for venlafaxine, such as polysaccharide-based columns (e.g., Lux Amylose-2).[7] |
| Incorrect Mobile Phase Composition | The ratio of organic modifier to the non-polar solvent (in normal phase) or aqueous buffer (in reversed phase) is critical. Systematically vary the mobile phase composition to find the optimal ratio for enantioselectivity.[3][4] |
| Absence of a Suitable Additive | For basic compounds like venlafaxine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve resolution by reducing undesirable interactions with the stationary phase.[7] |
| Incompatible pH of the Mobile Phase (Reversed Phase) | The ionization state of venlafaxine affects its interaction with the stationary phase. Adjusting the pH of the aqueous component of the mobile phase can influence enantioselectivity. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the basic venlafaxine molecule and acidic silanol groups on the silica-based stationary phase can cause tailing. Add a basic competitor, such as diethylamine (DEA), to the mobile phase to block these active sites.[10] |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the sample concentration or injection volume and observe the effect on peak shape.[10] |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. A column regeneration procedure may be necessary. For immobilized chiral columns, specific regeneration procedures can help restore performance.[11] |
| Partially Blocked Column Frit | If all peaks in the chromatogram exhibit tailing, the inlet frit of the column may be partially blocked. Backflushing the column may resolve the issue.[10] |
Issue 3: Peak Splitting
Symptoms:
-
A single peak appears as two or more closely spaced peaks.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the mobile phase.[12] |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This often affects all peaks in the chromatogram. Replacing the column is usually the best solution.[12][13] |
| Contamination on the Column Frit or Head | Similar to peak tailing, a blockage at the column inlet can distort the peak shape. Reversing and flushing the column or replacing the frit may solve the problem.[13] |
| Co-eluting Impurity | What appears to be a split peak might be two different components eluting very close to each other. Modifying the mobile phase composition or temperature can help to resolve the two peaks.[13] |
Experimental Protocols
Normal-Phase HPLC Method for Venlafaxine Enantiomer Separation
This protocol is based on a validated method for the determination of venlafaxine hydrochloride enantiomers in pharmaceutical formulations.[7]
-
Chromatographic System: Ultra-Fast Liquid Chromatography (UFLC) system with UV detection.
-
Chiral Stationary Phase: Lux Amylose-2 column (150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: n-Hexane and Ethanol (97:3 v/v) with 0.1% diethylamine.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a standard stock solution of venlafaxine hydrochloride (100 µg/mL) in isopropanol. Further dilutions can be made with the same solvent.[7]
-
Procedure:
-
Filter the mobile phase through a 0.2 µm membrane filter and degas for 10 minutes in a sonicator.[7]
-
Equilibrate the column with the mobile phase for at least 30 minutes.[7]
-
Inject the sample and record the chromatogram.
-
The expected retention times are approximately 4.1 min for the first enantiomer and 4.8 min for the second.[7]
-
Data Presentation
Table 1: Example Mobile Phase Compositions and Chromatographic Parameters for Venlafaxine Enantiomer Separation by HPLC
| Chiral Stationary Phase | Mobile Phase Composition | Additive | Flow Rate (mL/min) | Detection | Reference |
| Lux Amylose-2 | n-Hexane:Ethanol (97:3 v/v) | 0.1% Diethylamine | 1.0 | UV (254 nm) | [7] |
Table 2: Example Conditions for Venlafaxine Enantiomer Separation by Capillary Electrophoresis
| Chiral Selector | Background Electrolyte (BGE) | pH | Voltage (kV) | Temperature (°C) | Detection | Reference |
| Carboxymethyl-β-Cyclodextrin (CM-β-CD) | 25 mM Phosphate buffer | 2.5 | 25 | 15 | UV (230 nm) | [14][15] |
| Poly-sodium N-undecenoyl-L,L-leucylalaninate (poly-L,L-SULA) | 20 mM NH₄OAc, 25 mM TEA | Optimized | 25 | - | MS/MS | [16][17] |
Visualizations
Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: A flowchart for troubleshooting poor resolution.
Logical Relationship of Mobile Phase Components in Chiral Separation
Caption: Key factors influencing chiral separation outcome.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. longdom.org [longdom.org]
- 6. Chiral Mobile-Phase Additives in HPLC Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Enantioseparation of five racemic N-alkyl drugs by reverse phase HPLC using sulfobutylether-β-cyclodextrin as a chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. lctsbible.com [lctsbible.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-Venlafaxine: A Comparative Analysis of Selective Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective serotonin reuptake inhibition properties of (S)-Venlafaxine, placing its performance in context with its corresponding (R)-enantiomer, the racemic mixture, and other relevant antidepressant compounds. The information presented herein is supported by experimental data to aid in research and development efforts within the neuropharmacology domain.
Comparative Analysis of Monoamine Transporter Affinity
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exists as a racemic mixture of (S)- and (R)-enantiomers.[1] These enantiomers exhibit distinct pharmacological profiles. In vitro studies indicate that the (S)-enantiomer is more selective for the serotonin transporter (SERT), while the (R)-enantiomer inhibits both serotonin and norepinephrine reuptake.[2] This enantioselective difference is crucial for understanding the overall mechanism of action of venlafaxine.
The following table summarizes the binding affinities (Ki values in nM) of racemic venlafaxine and other comparator antidepressants for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio |
| Racemic Venlafaxine | 82 | 2480 | 7647 | ~30 |
| Desvenlafaxine (ODV) | 40.2 | 558.4 | - | ~14 |
| Duloxetine | 0.8 | 7.5 | 240 | ~9 |
Note: Specific Ki values for the individual (S)- and (R)-enantiomers of venlafaxine are not consistently reported in publicly available literature. However, qualitative descriptions indicate this compound possesses higher selectivity for SERT compared to the (R)-enantiomer.
Experimental Protocols
The determination of binding affinities for monoamine transporters is typically conducted through in vitro radioligand binding assays. Below is a generalized protocol representative of such experiments.
Protocol: In Vitro Radioligand Binding Assay for SERT Affinity
1. Materials and Reagents:
-
Biological Material: Human cell lines expressing the recombinant human serotonin transporter (hSERT), or rat brain synaptosomes.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (selective for SERT).
-
Test Compounds: this compound, (R)-Venlafaxine, racemic venlafaxine, and other comparator drugs.
-
Assay Buffer: e.g., Tris-HCl buffer with NaCl and KCl.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.
2. Procedure:
-
Preparation of Membranes: Homogenize the cell pellets or brain tissue in assay buffer and centrifuge to isolate the cell membranes containing the transporters. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathway
Caption: Mechanism of this compound at the serotonergic synapse.
References
Validating the Neuropharmacological Profile of (S)-Venlafaxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuropharmacological profile of (S)-Venlafaxine against its corresponding enantiomer, the racemic mixture, and its primary active metabolite. The information presented is supported by experimental data and detailed methodologies to assist in the validation and further research of this specific enantiomer.
Pharmacodynamic Profile: Unraveling Enantiomeric Specificity
Venlafaxine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) that exists as a racemic mixture of (S)- and (R)-enantiomers. These enantiomers, however, exhibit distinct pharmacological properties. The primary mechanism of action for venlafaxine involves blocking the serotonin (SERT) and norepinephrine (NET) transporters in the presynaptic terminal, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.
This compound is characterized by its greater selectivity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). In contrast, (R)-Venlafaxine is a more potent inhibitor of both serotonin and norepinephrine reuptake. This distinction is crucial for understanding the overall pharmacological effect of the racemic mixture and for exploring the potential therapeutic advantages of isolating the (S)-enantiomer.
The active metabolite of venlafaxine, O-desmethylvenlafaxine (ODV), is also pharmacologically active and contributes significantly to the therapeutic effect of the parent drug. Like its parent compound, ODV is also an SNRI.
A key advantage of venlafaxine and its derivatives is their low affinity for other receptors, such as muscarinic, histaminergic, or α1-adrenergic receptors. This receptor binding profile results in a more favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).
Comparative Analysis of Transporter Affinity
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) for venlafaxine, its metabolite, and other relevant antidepressants. This quantitative data allows for a direct comparison of their potencies at the serotonin and norepinephrine transporters.
Table 1: Binding Affinity (Ki, nM) for Human Serotonin and Norepinephrine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity Ratio |
| This compound | More Potent | Less Potent | Higher for SERT |
| (R)-Venlafaxine | Potent | More Potent | Lower for SERT |
| Racemic Venlafaxine | 82[1] | 2480[1] | ~30 |
| Desvenlafaxine (ODV) | 40.2 | 558.4 | ~14 |
| Duloxetine | 0.8[1] | 7.5[1] | ~9 |
| Fluoxetine | - | - | - |
Table 2: Functional Inhibition (IC50, nM) of Human Serotonin and Norepinephrine Reuptake
| Compound | SERT IC50 (nM) | NET IC50 (nM) |
| This compound | - | - |
| (R)-Venlafaxine | - | - |
| Racemic Venlafaxine | - | - |
| Desvenlafaxine (ODV) | 47.3 | 531.3 |
| Duloxetine | - | - |
| Fluoxetine | - | - |
Key Experimental Protocols
In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a method to determine the potency of this compound in inhibiting serotonin and norepinephrine reuptake in vitro.
Objective: To determine the IC50 value of this compound for the inhibition of [3H]serotonin and [3H]norepinephrine uptake in cells stably expressing human SERT and NET.
Materials:
-
HEK293 cells stably transfected with human SERT (hSERT) or human NET (hNET).
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[3H]serotonin and [3H]norepinephrine (radioligands).
-
This compound and reference compounds (e.g., paroxetine for SERT, desipramine for NET).
-
96-well cell culture plates.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Cell Plating: Seed hSERT or hNET expressing HEK293 cells into 96-well plates at a predetermined density and allow them to adhere and form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer.
-
Pre-incubation: Wash the cell monolayer with KRH buffer and then pre-incubate with various concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add the radioligand ([3H]serotonin for hSERT cells, [3H]norepinephrine for hNET cells) at a concentration near its Km value to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.
In Vivo Microdialysis
This protocol describes an in vivo method to assess the effect of this compound on extracellular levels of serotonin and norepinephrine in the brain of a freely moving animal.
Objective: To measure the changes in extracellular concentrations of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex or hippocampus) of a rat following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
Methodology:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Basal Level Collection: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-dosing Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels and plot them over time to observe the effect of this compound on neurotransmitter release.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Workflow for in vitro neurotransmitter reuptake inhibition assay.
Caption: Metabolic pathway of Venlafaxine enantiomers.
References
In Vivo Validation of (S)-Venlafaxine: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-Venlafaxine, focusing on its potential therapeutic advantages based on available in vivo and in vitro experimental data. While direct in vivo comparative studies validating the therapeutic superiority of this compound are limited, this document synthesizes existing research on racemic venlafaxine and the distinct pharmacological profiles of its enantiomers to offer a comprehensive overview for research and development professionals.
Venlafaxine is a widely prescribed antidepressant administered as a racemic mixture of (S)- and (R)-enantiomers.[1] These enantiomers possess distinct pharmacological properties, suggesting that isolating a single enantiomer, such as this compound, could offer a more favorable therapeutic profile.
Differentiated Pharmacology of Venlafaxine Enantiomers
In vitro studies have established a clear differentiation in the mechanism of action between the two enantiomers of venlafaxine:
-
This compound: Exhibits greater selectivity for the inhibition of serotonin reuptake.
-
(R)-Venlafaxine: Acts as a more potent inhibitor of both serotonin and norepinephrine reuptake.
This distinction forms the basis for the hypothesis that this compound may offer the therapeutic benefits of serotonin reuptake inhibition with a potentially improved side-effect profile by minimizing the effects of norepinephrine reuptake inhibition, particularly at lower doses.
Preclinical In Vivo Efficacy of Racemic Venlafaxine
Table 1: Summary of In Vivo Efficacy of Racemic Venlafaxine in Animal Models
| Experimental Model | Animal Strain | Key Findings |
| Forced Swimming Test (FST) | Mice | Racemic venlafaxine (4 mg/kg and 8 mg/kg) significantly reduced immobility time, indicating an antidepressant-like effect.[2] |
| Chronic Unpredictable Mild Stress (CUMS) | Rats | Chronic treatment with racemic venlafaxine reversed CUMS-induced depression-like behaviors, such as anhedonia and decreased locomotor activity. |
| Marble Burying Test | Mice | Racemic venlafaxine demonstrated anxiolytic-like effects by reducing the number of marbles buried. |
Potential for an Improved Side Effect Profile with this compound
A significant portion of the adverse effects associated with racemic venlafaxine are linked to its noradrenergic activity, which is more potently elicited by the (R)-enantiomer. These side effects can include cardiovascular effects such as increased blood pressure.[3][4]
Table 2: Comparison of Potential Side Effect Profiles
| Side Effect | Racemic Venlafaxine (In Vivo Data) | This compound (Hypothesized) | (R)-Venlafaxine (Hypothesized) |
| Cardiovascular | Dose-dependent increases in blood pressure have been observed.[3][4] | Potentially lower risk of blood pressure elevation due to reduced norepinephrine reuptake inhibition. | Higher contribution to cardiovascular side effects due to potent norepinephrine reuptake inhibition. |
| Nausea | A common side effect, particularly at the initiation of treatment. | Nausea is often associated with serotonergic activity, so the potential for a significant reduction is unclear without direct comparative studies. | Contribution to nausea is likely, but the primary differentiator in side effects is expected to be cardiovascular. |
Experimental Protocols
Forced Swimming Test (FST)
The Forced Swimming Test is a widely used behavioral paradigm to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed into the water cylinder for a 6-minute session.
-
Behavior is recorded, typically by a trained observer or video tracking software.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is measured during the final 4 minutes of the test.
-
-
Drug Administration: The test compound, vehicle, or a positive control (e.g., imipramine) is administered at a specified time before the test (e.g., 30-60 minutes).
-
Endpoint: A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[2]
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a validated animal model of depression that induces a state of anhedonia and other depression-like behaviors.
-
Procedure:
-
Rats are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 3-7 weeks).
-
Stressors may include: cage tilt, food or water deprivation, overnight illumination, soiled cage, and exposure to an empty water bottle.
-
A key behavioral measure is the sucrose preference test, where a reduction in the consumption of a sweetened solution is interpreted as anhedonia.
-
Other behavioral tests, such as the open field test for locomotor activity, can also be conducted.
-
-
Drug Administration: The test compound or vehicle is administered daily during the final weeks of the CUMS procedure.
-
Endpoint: Reversal of the CUMS-induced decrease in sucrose preference and other behavioral deficits is indicative of an antidepressant effect.
Visualizing the Rationale for this compound Development
The following diagrams illustrate the underlying concepts for the targeted development of this compound.
Caption: Differential effects of Venlafaxine enantiomers on neurotransmitter reuptake.
Caption: Hypothesized therapeutic advantage of this compound by minimizing noradrenergic side effects.
Conclusion and Future Directions
The distinct pharmacological profile of this compound, with its selectivity for serotonin reuptake inhibition, presents a compelling rationale for its development as a therapeutic agent with a potentially improved safety and tolerability profile compared to racemic venlafaxine. The in vivo data for racemic venlafaxine confirms its efficacy in established preclinical models of depression and anxiety.
However, a critical gap remains in the literature regarding direct in vivo comparative studies of the enantiomers. To fully validate the therapeutic advantages of this compound, further preclinical research is warranted. Such studies should include head-to-head comparisons of this compound, (R)-Venlafaxine, and the racemic mixture in animal models of depression and anxiety, as well as comprehensive in vivo assessments of their cardiovascular and other potential side effects. This future research will be crucial for definitively establishing the clinical potential of this compound as a refined treatment for depressive and anxiety disorders.
References
A Comparative Analysis of the Metabolic Pathways of (S)- and (R)-Venlafaxine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathways of (S)- and (R)-Venlafaxine, supported by experimental data. The information presented herein is intended to facilitate a deeper understanding of the stereoselective metabolism of this widely prescribed antidepressant.
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as a racemic mixture of (S)- and (R)-enantiomers. These enantiomers exhibit differences in their pharmacological activity and, critically, in their metabolic disposition. The primary metabolic routes for venlafaxine are O-desmethylation and N-desmethylation, leading to the formation of active and inactive metabolites. Understanding the stereoselectivity of these pathways is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
Comparative Metabolic Pathways
Venlafaxine undergoes extensive hepatic metabolism primarily through two pathways:
-
O-desmethylation: This is the major metabolic pathway, resulting in the formation of the active metabolite O-desmethylvenlafaxine (ODV). This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3][4][5]
-
N-desmethylation: This is a minor pathway that produces the less active metabolite N-desmethylvenlafaxine (NDV). This conversion is mediated by CYP3A4 and CYP2C19.[4][5]
Further metabolism of ODV and NDV leads to the formation of N,O-didesmethylvenlafaxine (DDV).[6]
A key aspect of venlafaxine metabolism is its stereoselectivity, particularly in the O-desmethylation pathway.
Diagram of Venlafaxine Metabolism
Caption: Metabolic pathways of (S)- and (R)-Venlafaxine.
Quantitative Analysis of Metabolic Pathways
In vitro studies using human liver microsomes have provided quantitative data on the stereoselective metabolism of venlafaxine.
| Enantiomer | Metabolic Pathway | Enzyme | Apparent Ki (μM) | Intrinsic Clearance (Vmax/Km) | Reference |
| This compound | O-desmethylation | CYP2D6 | 22 | Higher | [2] |
| (R)-Venlafaxine | O-desmethylation | CYP2D6 | 52 | Lower | [2] |
| This compound | N-desmethylation | CYP3A4 | Not Reported | Not Reported | [7] |
| (R)-Venlafaxine | N-desmethylation | CYP3A4 | Not Reported | Not Reported | [7] |
Experimental Protocols
In Vitro Metabolism of (S)- and (R)-Venlafaxine in Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetic parameters of venlafaxine enantiomer metabolism.
1. Materials:
-
This compound and (R)-Venlafaxine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
LC-MS/MS system with a chiral column
2. Incubation Procedure:
-
Prepare stock solutions of (S)- and (R)-venlafaxine in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a range of substrate concentrations (of either (S)- or (R)-venlafaxine) and the NADPH regenerating system to the pre-warmed microsome mixture.
-
Incubate the reactions at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear metabolite formation.
-
Terminate the reactions at each time point by adding a cold quenching solution, such as acetonitrile containing an internal standard.
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
3. Analytical Procedure:
-
Analyze the supernatant using a validated LC-MS/MS method.
-
Employ a chiral column to separate the enantiomers of venlafaxine and its metabolites (ODV and NDV).
-
Quantify the concentrations of the parent enantiomer and its corresponding metabolites at each time point by comparing their peak areas to that of the internal standard and using a standard curve.
4. Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the intrinsic clearance (Clint) as the ratio of Vmax/Km.
Diagram of Experimental Workflow
Caption: In Vitro Metabolism Experimental Workflow.
Conclusion
The metabolism of venlafaxine is stereoselective, with the O-desmethylation pathway catalyzed by CYP2D6 showing a preference for the (S)-enantiomer. This leads to a higher intrinsic clearance of this compound via this major metabolic route. In contrast, the minor N-desmethylation pathway mediated by CYP3A4 appears to lack significant stereoselectivity. These differences in metabolic profiles can have important clinical implications, particularly in individuals with CYP2D6 polymorphisms. Researchers and drug development professionals should consider the stereoselective metabolism of venlafaxine in the design and interpretation of pharmacokinetic and pharmacodynamic studies. The provided experimental protocol offers a framework for further investigation into the nuances of venlafaxine metabolism.
References
- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Sample Preparation and Data Collection Workflow for High-Throughput In Vitro Metabolomics - PrecisionTox [precisiontox.org]
- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-Venlafaxine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of (S)-Venlafaxine, the active enantiomer of the antidepressant drug venlafaxine. The following sections present a cross-validation of commonly employed techniques, supported by experimental data from various studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, precision, and analytical run time.
Venlafaxine is a chiral drug, and its enantiomers, (S)- and (R)-venlafaxine, exhibit different pharmacological activities.[1][2] The (S)-enantiomer is a more potent inhibitor of serotonin reuptake, making its accurate quantification crucial in pharmaceutical formulations and biological matrices.[2] A variety of analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[3] Capillary Electrophoresis (CE) has also emerged as a viable alternative.[4]
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision in pharmaceutical analysis and clinical monitoring. The following table summarizes the performance characteristics of the most widely used methods, providing a basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity Range | 5-30 µg/mL[2], 42-78 µg/mL[5] | 1.0-200.0 ng/mL[6], 3-300 ng/mL[7] | 150–5,000 ng/mL[8] |
| Limit of Detection (LOD) | 35 ng/mL[9], 100 ng/mL[10] | 1.0 ng/mL[6], 0.2 ng/mL[11] | 21 ng/mL[8] |
| Limit of Quantification (LOQ) | 105 ng/mL[9], 300 ng/mL[10] | 1.0 ng/mL[6] | Not explicitly stated, but linearity starts at 150 ng/mL[8] |
| Precision (%RSD) | Intra-day: 0.293-1.760, Inter-day: 0.319-0.210[2] | <10.1%[6] | Not explicitly stated |
| Accuracy (% Recovery) | 98.25-99.27%[9] | Within ±10.0% RE[6] | >80%[8] |
| Run Time | ~5 min[2] | ~3 min[7] | ~15 min[8] |
Key Observations:
-
Sensitivity: LC-MS/MS methods offer significantly higher sensitivity, with LODs in the low ng/mL to sub-ng/mL range, making them ideal for bioanalytical applications where sample concentrations are low.[6][11] HPLC-UV methods are less sensitive, with LODs typically in the higher ng/mL range.[9][10]
-
Linearity: All methods demonstrate good linearity over their respective concentration ranges. However, the ranges vary considerably, with HPLC-UV methods being suitable for higher concentration samples, such as in pharmaceutical formulations,[2][5] while LC-MS/MS is better suited for the lower concentrations found in biological fluids.[6][7]
-
Precision and Accuracy: Both HPLC-UV and LC-MS/MS methods show excellent precision and accuracy, with Relative Standard Deviations (%RSD) and Relative Errors (RE) well within acceptable limits for bioanalytical method validation.[2][6][9]
-
Speed: LC-MS/MS methods generally offer faster analysis times compared to HPLC-UV and CE.[2][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is commonly used for the analysis of venlafaxine in pharmaceutical dosage forms.[10]
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV-Visible detector.
-
Column: ODS analytical column (250 × 4.6 mm i.d., 5 μm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile, methanol, and potassium dihydrogen phosphate buffer (e.g., 30:30:40, v/v/v; pH 6.1).[9]
-
Detection: UV detection at a wavelength of 225 nm or 227 nm.[5][9]
-
Sample Preparation: Tablets are crushed, and a powder equivalent to a specific amount of venlafaxine hydrochloride is dissolved in the mobile phase, followed by filtration.[2] For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required.[9]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the preferred choice for bioanalytical studies in plasma or other biological matrices.[6][7]
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) or a chiral column for enantioselective separation.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 10 mmol/L ammonium acetate) and an organic phase (e.g., methanol).[6]
-
Flow Rate: Typically in the range of 0.8 to 1.0 mL/min.[6][12]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Detection: Selected Ion Monitoring (SIM)[6] or Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to extract the analyte from the biological matrix and minimize matrix effects.[6][7][12]
Methodology Workflow and Cross-Validation Logic
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data generated by different techniques. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods for this compound.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatriapolska.pl [psychiatriapolska.pl]
- 12. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Venlafaxine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (S)-Venlafaxine in research and development settings, ensuring the protection of personnel and the environment.
This document provides a comprehensive operational and disposal plan for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety, complying with environmental regulations, and building trust in responsible chemical handling.
Environmental and Safety Profile
This compound is an active pharmaceutical ingredient that requires careful management throughout its lifecycle, including disposal. While not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its known aquatic toxicity necessitates that it be managed as a hazardous waste as a precautionary measure. Improper disposal, such as sewering, is strictly prohibited due to the potential for environmental harm[1][2][3].
Key Safety and Environmental Data
The following table summarizes key quantitative data regarding the environmental impact and safety of Venlafaxine.
| Parameter | Value | Reference |
| Aquatic Toxicity (Algae, EC50) | 4.8 mg/L | [4] |
| Aquatic Toxicity (Daphnia magna, EC50, 48h) | 34 mg/L | |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 24h) | 1 µg/L | |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 48h) | 0.1 µg/L |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Non-Contaminated Waste: Unused, expired, or off-specification this compound in its pure form, as well as grossly contaminated items (e.g., spill cleanup materials), should be considered hazardous pharmaceutical waste.
-
Trace-Contaminated Sharps: Needles and syringes used for handling this compound that are not visibly contaminated with bulk quantities should be disposed of in a designated sharps container for hazardous waste.
-
Empty Containers: Containers that are "RCRA empty" (i.e., all contents have been removed by pouring, scraping, etc., and no more than 3% by weight of the total capacity of the container remains) can be disposed of as non-hazardous laboratory waste. However, as a best practice, it is recommended to rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste.
2. Waste Collection and Storage:
-
Collect all this compound hazardous waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste - this compound" and the date of accumulation should be marked.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
The primary recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility[5].
-
Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols for Detection
In the event of a spill or to verify cleaning procedures, the following analytical methods can be employed to detect the presence of Venlafaxine.
Colorimetric Method for Aqueous Samples
This method provides a rapid, qualitative or semi-quantitative estimation of Venlafaxine in water.
-
Principle: Oxidative coupling of Venlafaxine with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent (e.g., ferric chloride) produces a colored product that can be measured spectrophotometrically.
-
Methodology:
-
Prepare a series of Venlafaxine standard solutions of known concentrations.
-
To an aliquot of the sample (and each standard), add 1.0 mL of freshly prepared ferric chloride solution.
-
Add 1.0 mL of freshly prepared MBTH solution.
-
Allow the color to develop and measure the absorbance at the wavelength of maximum absorption.
-
Compare the absorbance of the sample to the standard curve to estimate the concentration. The linear range for this method is typically 0.5 to 80 ppm, with a detection limit of approximately 1.3 ppm[1][5].
-
High-Performance Liquid Chromatography (HPLC) for Aqueous Samples
This method provides accurate and sensitive quantification of Venlafaxine.
-
Principle: Separation and quantification of Venlafaxine using reverse-phase HPLC with UV detection.
-
Methodology:
-
Sample Preparation: Pre-concentrate the aqueous sample using solid-phase extraction (SPE) with macroporous beads of polystyrene divinyl benzene (PSDVB) polymer. Elute the adsorbed Venlafaxine with methanol.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.04 M Sodium Dihydrogen Orthophosphate (pH 6.8) in a 75:25 ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 224 nm.
-
-
Analysis: Inject the prepared sample and compare the peak area to a calibration curve generated from known standards. This method can detect Venlafaxine concentrations down to 0.003 ppm after pre-concentration.
-
References
- 1. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. epa.gov [epa.gov]
- 5. 40 CFR Part 261 - Subpart D - Lists of Hazardous Wastes | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
